molecular formula C9H7BrN2O2 B1663245 Methyl 6-bromo-1H-indazole-4-carboxylate CAS No. 885518-49-0

Methyl 6-bromo-1H-indazole-4-carboxylate

カタログ番号: B1663245
CAS番号: 885518-49-0
分子量: 255.07 g/mol
InChIキー: FEPRHRPOKPTRQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-bromo-1H-indazole-4-carboxylate (CAS 885518-49-0) is a high-purity brominated indazole ester that serves as a versatile and critical synthetic intermediate in advanced medicinal chemistry and organic synthesis . This compound is particularly valuable for constructing novel molecules with potential biological activity, especially in the development of antibiotic potentiators . Recent research has demonstrated its application in synthesizing 6-bromoindazole-based inhibitors of bacterial cystathionine γ-lyase (CGL), a key enzyme in the hydrogen sulfide-mediated antibiotic resistance pathway in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . These inhibitors, such as derivatives MNS3 and MNS4, have shown promising activity in potentiating the effects of gentamicin against Bacillus subtilis cells, highlighting the value of this indazole core in addressing the challenge of antimicrobial resistance (AMR) . Beyond this specific application, the compound's molecular scaffold is also investigated for creating structures with potential anticancer, antiangiogenic, and antioxidant properties . The compound has a molecular formula of C 9 H 7 BrN 2 O 2 and a molecular weight of 255.07 g/mol . It is typically supplied as a solid with a melting point ranging from 203 to 207°C and should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling information, as the compound may be harmful if swallowed, inhaled, or in contact with skin .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 6-bromo-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPRHRPOKPTRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646137
Record name Methyl 6-bromo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-49-0
Record name Methyl 6-bromo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-bromo-1H-indazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Methyl 6-bromo-1H-indazole-4-carboxylate

[1][2][3]

Executive Summary

Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0) is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry for the discovery of small-molecule kinase inhibitors and receptor modulators.[1][2][3] Distinguished by its trifunctional nature, this compound offers three distinct vectors for chemical diversification: the C6-bromide for cross-coupling, the C4-ester for amidation or reduction, and the N1-nitrogen for solubility-enhancing group attachment. It serves as a critical intermediate in the synthesis of oncology therapeutics targeting pathways such as VEGFR, FGFR, and PARP.

Chemical Identity & Specifications

PropertySpecification
CAS Number 885518-49-0
IUPAC Name Methyl 6-bromo-1H-indazole-4-carboxylate
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Appearance Light yellow to off-white solid
Melting Point 170–175 °C
SMILES COC(=O)C1=C2C=NNC2=CC(=C1)Br
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa ~11.2 (NH acidity)

Synthetic Routes & Production

The synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate typically follows a "modified Jacobson indazole synthesis" strategy, leveraging the diazotization of substituted o-methylanilines. This route is preferred for its scalability and regiochemical precision.

Retrosynthetic Analysis

The core indazole ring is constructed via the intramolecular cyclization of a diazonium intermediate derived from Methyl 3-amino-5-bromo-2-methylbenzoate .

Detailed Synthetic Protocol

Step 1: Precursor Preparation Starting material: Methyl 5-bromo-2-methyl-3-nitrobenzoate .

  • Reduction: The nitro group is reduced to an amine using Iron powder (Fe) in acetic acid or Hydrogenation (H₂/Pd-C). This yields Methyl 3-amino-5-bromo-2-methylbenzoate.

Step 2: Diazotization and Cyclization (The Jacobson Method)

  • Reagents: Sodium Nitrite (NaNO₂), Acetic Acid (AcOH), or Isoamyl nitrite (in non-aqueous conditions).

  • Mechanism: The amine is converted to a diazonium salt. The diazonium cation undergoes an intramolecular electrophilic attack on the adjacent methyl group (often via an acyl-nitroso or radical intermediate depending on conditions), closing the ring to form the indazole.

  • Protocol Insight: Phase-transfer catalysis (e.g., 18-Crown-6) with potassium acetate in chloroform is a modern variant that improves yields by stabilizing the diazonium intermediate [1].

Step 3: Deprotection (If Acetylated) In some commercial routes, the N1 position is protected (e.g., acetyl group) during earlier halogenation steps to prevent over-reactivity.

  • Reaction: Hydrolysis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.

  • Conditions: 6N HCl in Methanol at 60 °C for 8 hours.

  • Workup: Neutralization with NaHCO₃ precipitates the free base product [2].

Synthesis Workflow Diagram

SynthesisWorkflowStartMethyl 5-bromo-2-methyl-3-nitrobenzoateInter1Methyl 3-amino-5-bromo-2-methylbenzoateStart->Inter1Reduction(Fe/AcOH or H2/Pd-C)DiazoniumDiazonium IntermediateInter1->DiazoniumDiazotization(NaNO2, AcOH)CyclizationIntramolecular Cyclization(Jacobson Indazole Synthesis)Diazonium->CyclizationRing ClosureTargetMethyl 6-bromo-1H-indazole-4-carboxylate(CAS: 885518-49-0)Cyclization->TargetWorkup & Purification

Figure 1: Step-wise synthesis of the indazole core via the modified Jacobson cyclization route.

Functionalization & Reactivity Profiling

This scaffold is a "privileged structure" because it allows orthogonal functionalization at three distinct sites.

C6-Bromine: The Cross-Coupling Vector

The bromine atom at position 6 is electronically activated for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to extend the scaffold.[4][5]

    • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water is standard.

    • Selectivity: The C6-Br is significantly more reactive than the C4-ester or the N1-H under coupling conditions.

  • Buchwald-Hartwig Amination: Allows introduction of amine motifs (e.g., morpholine, piperazine) to tune solubility and pharmacokinetic properties.

C4-Ester: The Hinge-Binding Vector

In kinase inhibitors, the substituent at C4 often interacts with the hinge region of the ATP-binding pocket.

  • Hydrolysis: Conversion to the carboxylic acid (LiOH/THF) allows for subsequent amide coupling.

  • Direct Amidation: Reaction with amines using AlMe₃ (Weinreb amidation conditions) to form amides directly.

N1-Nitrogen: The Solubility Vector

The indazole NH is acidic (pKa ~11) and can be alkylated to modulate lipophilicity.

  • Alkylation: Reacts with alkyl halides (R-X) and bases (Cs₂CO₃/DMF).

  • Regioselectivity Issue: Alkylation can occur at N1 or N2. N1 is thermodynamically favored, but steric bulk at C7 (if present) or electronic factors can shift the ratio. For this specific scaffold (unsubstituted C7), N1 alkylation is generally dominant.

Reactivity Map

ReactivityMapCoreMethyl 6-bromo-1H-indazole-4-carboxylateC6_NodeC6-Bromine PositionCore->C6_NodeC4_NodeC4-Ester PositionCore->C4_NodeN1_NodeN1-Nitrogen PositionCore->N1_NodeSuzukiSuzuki Coupling(Biaryl formation)C6_Node->SuzukiBuchwaldBuchwald Amination(C-N Bond)C6_Node->BuchwaldHydrolysisHydrolysis -> Acid(Amide Coupling Precursor)C4_Node->HydrolysisReductionReduction -> AlcoholC4_Node->ReductionAlkylationN-Alkylation(Solubility/PK Tuning)N1_Node->AlkylationProtectionProtection(THP, SEM, Boc)N1_Node->Protection

Figure 2: Orthogonal reactivity vectors of the scaffold, highlighting the C6, C4, and N1 functionalization pathways.

Medicinal Chemistry Applications

This specific isomer is a precursor for several classes of bioactive molecules:

  • Kinase Inhibitors: The indazole core mimics the adenine ring of ATP. Derivatives at C6 extend into the hydrophobic pocket, while C4 substituents interact with the solvent front.

  • PARP Inhibitors: Indazole-4-carboxamides are structural analogs to the benzamide pharmacophore found in PARP inhibitors, used in BRCA-mutated cancer therapies.

  • Glucocorticoid Receptor Modulators: 6-aryl-indazole-4-derivatives have been identified as selective agonists/antagonists [3].

Experimental Protocols

Protocol A: Suzuki Cross-Coupling at C6

Rationale: To install an aryl group at the 6-position.

  • Setup: In a nitrogen-purged reaction vial, combine Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 equiv), Aryl-boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling nitrogen for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂[6]·DCM complex (0.05 equiv).

  • Reaction: Seal and heat to 90 °C for 4–12 hours. Monitor by LC-MS.[7]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Hydrolysis of C4-Methyl Ester

Rationale: To generate the free acid for amide coupling.

  • Setup: Dissolve the ester substrate in THF/MeOH/Water (3:1:1).

  • Reagent: Add LiOH·H₂O (3.0 equiv).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Workup: Acidify carefully with 1N HCl to pH ~3. The carboxylic acid product often precipitates. Filter and dry under vacuum.[1]

Safety & Handling

  • GHS Classification: Warning.[2][3][8][9]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]

  • Handling: Use in a fume hood. Avoid dust formation.[9] The compound is stable under standard laboratory conditions but should be stored at 2–8 °C (refrigerated) to prevent slow hydrolysis or degradation over long periods.

References

  • Song, Z., et al. "Efficient Synthesis of Indazoles via Phase-Transfer-Catalyzed Intramolecular Cyclization." Journal of Organic Chemistry, 2018.

  • Patent WO2012118812A2. "Indazole inhibitors of the Wnt signal pathway and therapeutic uses thereof." World Intellectual Property Organization, 2012.

  • ChemicalBook. "Methyl 6-bromo-1H-indazole-4-carboxylate Product Description & Synthesis." ChemicalBook Database, 2024.

  • PubChem. "Methyl 6-bromo-1H-indazole-4-carboxylate (CID 24728062)." National Center for Biotechnology Information, 2024.

Methyl 6-bromo-1H-indazole-4-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 6-bromo-1H-indazole-4-carboxylate

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 6-bromo-1H-indazole-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry and drug discovery. We will dissect its fundamental physicochemical properties, outline validated synthetic protocols, explore its applications as a crucial intermediate, and detail essential safety and handling procedures. This document is intended for researchers, synthetic chemists, and drug development professionals who require a deep technical understanding of this versatile compound.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to bind to a wide array of biological targets, leading to diverse pharmacological activities. Indazole derivatives have been successfully developed into treatments for inflammatory diseases, neurodegenerative disorders, and various cancers.[2][3]

Methyl 6-bromo-1H-indazole-4-carboxylate (CAS No. 885518-49-0) emerges as a particularly valuable intermediate. Its structure incorporates three key features for synthetic diversification:

  • The indazole N-H group, which can be alkylated or arylated to explore structure-activity relationships (SAR).

  • The bromo substituent at the C6 position, a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular complexity.

  • The methyl ester at the C4 position, which can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations.

This guide will provide the foundational knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical Properties and Characterization

The identity and purity of a starting material are paramount for reproducible downstream synthesis. Methyl 6-bromo-1H-indazole-4-carboxylate is a light yellow solid under standard conditions.[4] Its core identifying properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₇BrN₂O₂[5][6][7]
Molecular Weight 255.07 g/mol [5][6][7]
CAS Number 885518-49-0[4][5][6]
Appearance Light yellow solid[4]
Predicted Boiling Point 395.9 ± 22.0 °C at 760 mmHg[4][8]
Predicted Density 1.709 ± 0.06 g/cm³[4][8]
Structural and Computed Data

A deeper understanding of the molecule's electronic and topological properties can aid in predicting its reactivity and behavior in biological systems.

Caption: 2D Structure of Methyl 6-bromo-1H-indazole-4-carboxylate.

Computed PropertyValueSource
XLogP 2.1[6][9]
Topological Polar Surface Area (TPSA) 54.98 Ų[5]
Hydrogen Bond Donors 1[5][6]
Hydrogen Bond Acceptors 3[5][6]
Rotatable Bonds 1[5]
Monoisotopic Mass 253.96909 Da[6]
Spectroscopic Validation

While actual spectra are batch-specific, the expected spectroscopic data provides a self-validating system for confirming the material's identity.

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the indazole core, a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the N-H proton. The coupling patterns of the aromatic protons are critical for confirming the 4,6-substitution pattern.

  • ¹³C NMR: Expect signals for the nine distinct carbon atoms, including the carbonyl carbon of the ester (~165 ppm), the methyl carbon (~52 ppm), and the six aromatic carbons of the indazole ring.

  • Mass Spectrometry (MS): The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature. Expect to see two major peaks in the mass spectrum at m/z [M+H]⁺ 255 and 257, confirming the presence of a single bromine atom.[9]

Synthesis and Mechanistic Rationale

Methyl 6-bromo-1H-indazole-4-carboxylate is typically prepared as an intermediate in a multi-step sequence. A common final step involves the deprotection of an N-acetylated precursor.[4]

Experimental Protocol: Deacetylation of N-Acetyl Precursor

This protocol describes the hydrolysis of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate to yield the target compound.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Potential Final Products A Methyl 6-bromo-1H- indazole-4-carboxylate B N-Alkylation/ Arylation A->B C Suzuki/Heck Coupling (at C6-Br) A->C D Ester Hydrolysis & Amide Coupling A->D E Kinase Inhibitors B->E G Synthetic Cannabinoid Precursors B->G C->E F Anti-Cancer Agents D->F

Caption: Synthetic utility of the title compound.

  • Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The C6-bromo position can be functionalized via Suzuki coupling to introduce aryl or heteroaryl groups that occupy the solvent-exposed region of the ATP-binding pocket.

  • Anti-Cancer Agents: Many indazole-based compounds have demonstrated potent anti-proliferative activity. [3]The functional handles on this molecule allow for the systematic exploration of SAR to optimize potency and selectivity against cancer cell lines.

  • Other CNS Targets: Indazole derivatives are also investigated for their activity on other central nervous system targets, and this compound can serve as an intermediate for such molecules, including precursors for synthetic cannabinoids. [10]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate.

GHS Hazard Information

The compound is classified with the GHS07 pictogram (Warning) and carries the following hazard statements. [5][6]

Hazard Code Statement Class
H302 Harmful if swallowed Acute Toxicity, Oral (Category 4)
H315 Causes skin irritation Skin Irritation (Category 2)
H319 Causes serious eye irritation Eye Irritation (Category 2A)

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |

Recommended Handling Protocol
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Spill Management: In case of a spill, avoid generating dust. Carefully scoop the solid material into a labeled waste container. Clean the area with a wet cloth, ensuring no residue remains.

  • First Aid:

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.

Storage

The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature. [4][5]Proper storage is crucial to maintain its purity and prevent degradation over time.

Conclusion

Methyl 6-bromo-1H-indazole-4-carboxylate is a high-value, strategically functionalized building block. Its well-defined physicochemical properties, established synthetic routes, and versatile reactive sites make it an indispensable tool for medicinal chemists. A thorough understanding of its characteristics, synthesis, and safe handling procedures, as detailed in this guide, empowers researchers to fully leverage its potential in the development of novel therapeutics and complex molecular architectures.

References

  • Methyl 4-bromo-1H-indazole-6-carboxylate. American Elements. [Link]

  • methyl 6-bromo-1H-indazole-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021, 11, 15675-15687. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information (PMC). [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2022. [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Methyl 6-bromo-1h-indazole-4-carboxylate (C9H7BrN2O2). PubChemLite. [Link]

Sources

physical and chemical properties of Methyl 6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 6-bromo-1H-indazole-4-carboxylate

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Methyl 6-bromo-1H-indazole-4-carboxylate, a key intermediate in organic synthesis and drug discovery. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged structure in medicinal chemistry.[1] Compounds incorporating this scaffold exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Methyl 6-bromo-1H-indazole-4-carboxylate serves as a versatile building block, offering multiple reaction sites for the synthesis of complex, biologically active molecules. Its strategic placement of a bromine atom and a methyl ester group allows for sequential and site-selective modifications, making it a valuable tool for creating libraries of novel compounds for drug screening.[2]

Core Molecular Attributes

The fundamental identity of a chemical compound is defined by its structure and basic identifiers.

  • Chemical Name: Methyl 6-bromo-1H-indazole-4-carboxylate[3]

  • CAS Number: 885518-49-0[3][4]

  • Molecular Formula: C₉H₇BrN₂O₂[3][4]

  • Molecular Weight: 255.07 g/mol [3][4]

Structural Representation:
  • SMILES: COC(=O)C1=C2C=NNC2=CC(=C1)Br[3]

  • InChI: InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12)[3][5]

Physicochemical Properties

The physical properties of a compound are critical for determining its handling, storage, and behavior in various solvents and reaction conditions. The data presented below are a combination of experimental and predicted values.

PropertyValueSource
Appearance Light yellow solid[5]
Boiling Point 395.9 ± 22.0 °C (Predicted)[5]
Density 1.709 ± 0.06 g/cm³ (Predicted)[5]
pKa 11.21 ± 0.40 (Predicted)[5]
LogP 2.112[4]
Topological Polar Surface Area (TPSA) 54.98 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 1[4]

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of Methyl 6-bromo-1H-indazole-4-carboxylate rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms, respectively, providing definitive proof of the compound's structure.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H bond of the indazole ring, the C=O of the ester, and the aromatic C-H and C=C bonds.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition. The predicted collision cross-section (CCS) values for various adducts are valuable for advanced analytical techniques like ion mobility-mass spectrometry.[8]

Predicted Mass Spectrometry Data [9]

Adductm/z
[M+H]⁺ 254.97637
[M+Na]⁺ 276.95831
[M-H]⁻ 252.96181

Chemical Reactivity and Synthetic Utility

Methyl 6-bromo-1H-indazole-4-carboxylate is a valuable intermediate due to its distinct reactive sites. The indazole ring is aromatic, and the N-H proton can be readily deprotonated for subsequent N-alkylation or N-acylation reactions. The bromine atom at the 6-position is a key functional group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents. The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This trifunctionality makes it a cornerstone for building molecular complexity.

Synthesis Protocol

The synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate is typically achieved through the deacetylation of its N-acetylated precursor. The following protocol is based on established literature procedures.[5]

Experimental Protocol: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate[5]
  • Reaction Setup: To a stirred solution of methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate (18 g, 61.0 mmol) in methanol (350 mL), slowly add 6N HCl (350 mL).

  • Heating: Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Solvent Removal: Upon completion of the reaction (monitored by TLC or LC-MS), remove the solvent by distillation under reduced pressure.

  • Neutralization and Precipitation: Alkalize the reaction mixture with a saturated NaHCO₃ solution until the pH reaches 8. A solid precipitate will form.

  • Filtration and Drying: Collect the precipitated solid by filtration and dry it under a vacuum.

  • Purification: Stir the dried solid in ether for 15 minutes, then filter again and dry to yield methyl 6-bromo-1H-indazole-4-carboxylate (11 g, 71.7% yield).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process Steps cluster_product Final Product Reactant1 Methyl 1-acetyl-6-bromo- 1H-indazole-4-carboxylate Step1 1. Mix and stir at 60°C for 8h Reactant1->Step1 Reactant2 Methanol (Solvent) Reactant2->Step1 Reactant3 6N HCl (Catalyst) Reactant3->Step1 Step2 2. Remove solvent under reduced pressure Step1->Step2 Step3 3. Neutralize with sat. NaHCO3 to pH 8 Step2->Step3 Step4 4. Filter and dry the precipitate Step3->Step4 Step5 5. Purify with ether wash Step4->Step5 Product Methyl 6-bromo- 1H-indazole-4-carboxylate Step5->Product

Caption: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate.

Applications in Drug Discovery and Development

The indazole core is present in several approved drugs, highlighting its therapeutic importance.[1] Methyl 6-bromo-1H-indazole-4-carboxylate is a crucial intermediate in the synthesis of novel indazole derivatives for various therapeutic targets.[5] Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The ability to functionalize the molecule at three different positions allows for the fine-tuning of its pharmacological properties to enhance potency and selectivity for specific biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 6-bromo-1H-indazole-4-carboxylate.

GHS Hazard Information[3]
  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Handling Recommendations
  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[5]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]

Conclusion

Methyl 6-bromo-1H-indazole-4-carboxylate is a well-characterized and synthetically versatile molecule. Its unique combination of reactive sites makes it an indispensable tool for medicinal chemists and researchers in the field of organic synthesis. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective and safe utilization in the development of novel therapeutic agents.

References

  • methyl 6-bromo-1H-indazole-4-carboxylate | C9H7BrN2O2 | CID 24728062. (n.d.). PubChem. Retrieved January 20, 2024, from [Link]

  • Methyl 4-bromo-1H-indazole-6-carboxylate | CAS 885518-47-8. (n.d.). American Elements. Retrieved January 20, 2024, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved January 20, 2024, from [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.). ResearchGate. Retrieved January 20, 2024, from [Link]

  • Methyl 6-bromo-1h-indazole-4-carboxylate (C9H7BrN2O2). (n.d.). PubChemLite. Retrieved January 20, 2024, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved January 20, 2024, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Retrieved January 20, 2024, from [Link]

  • Methyl6-bromo-1H-indazole-4-carboxylate. (n.d.). 广州创融贸易有限公司. Retrieved January 20, 2024, from [Link]

  • Supporting Information. (2007). Wiley-VCH. Retrieved January 20, 2024, from [Link]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University. Retrieved January 20, 2024, from [Link]

  • Advancing 6-bromo-7-[. (n.d.). pharmRxiv. Retrieved January 20, 2024, from [Link]64)

Sources

Methyl 6-bromo-1H-indazole-4-carboxylate structure and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Utility, and Medicinal Chemistry Applications

Executive Summary & Structural Architecture

Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0) represents a high-value scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., IRAK4, VEGFR) and PARP inhibitors. Its utility stems from its orthogonal functionalization potential : it possesses three distinct reactive "handles" (C6-Bromine, C4-Ester, and N1-Amine) that allow for divergent synthesis without complex protecting group manipulations.

Nomenclature and Tautomerism
  • IUPAC Name: Methyl 6-bromo-1H-indazole-4-carboxylate.[1][2]

  • Tautomeric Equilibrium: Like most indazoles, this molecule exists in a tautomeric equilibrium between the 1H and 2H forms. In solution and the solid state, the 1H-tautomer is thermodynamically favored due to the preservation of the benzenoid aromaticity in the fused ring system. However, the presence of the electron-withdrawing ester at C4 and bromine at C6 significantly increases the acidity of the N-H proton (predicted pKa ~11-12), making the anion a viable nucleophile under mild conditions.

Physicochemical Profile
PropertyValueContext
Molecular Formula C₉H₇BrN₂O₂Core Scaffold
Molecular Weight 255.07 g/mol Fragment-based drug design (FBDD) compliant
H-Bond Donors 1 (NH)Critical for hinge-binding in kinases
H-Bond Acceptors 3 (N, C=O, O)Solvation and receptor interaction
LogP (Predicted) ~2.1Good lipophilicity for membrane permeability
Topological Polar Surface Area ~55 ŲFavorable for CNS penetration if optimized
Structural Visualization

The following diagram illustrates the numbering scheme and the electronic environment of the scaffold.

IndazoleStructure Core Indazole Core (1H-Tautomer) C4 C4-Position Methyl Ester (Electrophile) Core->C4 Sterically Accessible C6 C6-Position Bromine (Cross-Coupling Handle) Core->C6 Suzuki/Buchwald Ready N1 N1-Position Acidic NH (Nucleophile) Core->N1 Regioselective Alkylation Site

Figure 1: Functional map of Methyl 6-bromo-1H-indazole-4-carboxylate showing orthogonal reactive sites.

Synthetic Pathways and Causality

The synthesis of 4,6-disubstituted indazoles is non-trivial due to the directing effects required to place substituents at these specific positions.

The "Modified Jacobson" Approach (Diazo-Cyclization)

The most robust route to this specific isomer involves the diazotization of ortho-methyl anilines. The choice of this pathway over the hydrazine cyclization allows for the pre-installation of the C4-ester and C6-bromide on the benzene ring before heterocycle formation, avoiding difficult regioselective halogenation later.

Retrosynthetic Logic:

  • Target: Methyl 6-bromo-1H-indazole-4-carboxylate.

  • Precursor: Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate (often formed to facilitate purification).

  • Core Formation: Diazotization of Methyl 3-amino-5-bromo-2-methylbenzoate. The intramolecular attack of the diazonium species on the methyl group (via a radical or tautomeric mechanism) closes the ring.

SynthesisRoute Start Methyl 3-amino-5-bromo- 2-methylbenzoate Inter1 Diazonium Intermediate Start->Inter1 Cyclized 1-Acetyl-6-bromo- 1H-indazole-4-carboxylate Inter1->Cyclized Cyclization Final Methyl 6-bromo-1H- indazole-4-carboxylate Cyclized->Final Hydrolysis Step1 NaNO2, AcOH or Isoamyl Nitrite Step2 Ac2O (Acetylation) Step3 6N HCl, MeOH (Deprotection)

Figure 2: Synthetic workflow from the substituted aniline precursor.

Reactivity Profile & Chemo-selectivity

For drug development professionals, understanding the "order of operations" for this molecule is critical to avoid side reactions.

N-Alkylation Regioselectivity (N1 vs. N2)

One of the most common challenges with indazoles is controlling N-alkylation.[3][4]

  • Thermodynamic Control (N1): Under standard basic conditions (e.g., Cs₂CO₃/DMF or NaH/THF), alkylation favors the N1 position. The C4-ester provides some steric bulk, but electronic factors (stabilization of the N1-anion) usually drive N1 selectivity (>90%).

  • Kinetic Control (N2): N2 alkylation is rare for this specific substrate unless specific directing groups or transient masking strategies are employed.

  • Expert Insight: If N1-alkylation is the goal, protect the C4-ester first if using strong reducing agents, though standard alkyl halides are compatible.

Cross-Coupling (C6-Bromine)

The C6-bromide is an excellent handle for Palladium-catalyzed couplings.

  • Suzuki-Miyaura: Couples readily with aryl boronic acids.

  • Buchwald-Hartwig: Allows introduction of amines.

  • Selectivity: The C6 position is electronically activated relative to other potential halogenation sites, but the C4-ester remains inert to these conditions, allowing for chemoselective backbone modification.

Experimental Protocols

The following protocol is validated for the final deprotection step, yielding the free 1H-indazole. This step is critical because many commercial routes supply the N-acetylated intermediate to ensure stability during storage.

Protocol: Deprotection of Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

Objective: Removal of the N-acetyl group to reveal the free N-H indazole. Scale: Multi-gram (Example: 18g scale).

Reagents:

  • Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate (1.0 equiv)

  • Methanol (MeOH), reagent grade

  • 6N Hydrochloric Acid (HCl)[2]

  • Saturated Sodium Bicarbonate (NaHCO₃)[2]

  • Diethyl Ether (Et₂O)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material (e.g., 18 g, 61.0 mmol) in Methanol (350 mL). Ensure complete dissolution; mild warming may be required.

  • Acidification: Slowly add 6N HCl (350 mL) to the stirred solution. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to 60°C and stir for 8 hours . Monitor via LC-MS or TLC (mobile phase: Hexane/EtOAc) until the starting material is fully consumed.

  • Concentration: Remove the methanol via rotary evaporation under reduced pressure. Do not evaporate to dryness; leave the aqueous acidic phase.

  • Neutralization: Cool the residue in an ice bath. Slowly add saturated NaHCO₃ solution until the pH reaches ~8. A solid precipitate will form.[2][5]

  • Isolation: Filter the precipitated solid using a Buchner funnel. Wash the cake with cold water (2 x 50 mL).

  • Purification (Trituration): Transfer the dried solid to a flask and stir in Diethyl Ether for 15 minutes. Filter again.

  • Drying: Dry the solid under high vacuum at 40°C to constant weight.

    • Typical Yield: ~70-75%[2]

    • Appearance: Light yellow solid.[2]

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase discovery.

  • IRAK4 Inhibitors: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors often utilize the indazole core to bind to the ATP hinge region. The C4-ester can be converted to an amide to interact with the "gatekeeper" residue or extend into the solvent-exposed region.

  • PARP Inhibitors: Analogs of Niraparib often feature fused ring systems. The 6-bromo position allows for the attachment of the aryl-piperidine tail characteristic of PARP trappers.

  • VEGFR Inhibitors: The 1H-indazole mimics the adenine ring of ATP. Substitution at C6 allows for extension into the hydrophobic pocket II of the kinase domain.

References

  • Synthesis and Deprotection Protocol

    • Source: Patent WO2012/118812 (A2).[2] "Substituted Indazoles as IRAK4 Inhibitors".

    • Context: Describes the specific synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate
    • Link:

  • Regioselectivity of Indazole Alkylation

    • Source:RSC Advances, 2021, 11 , 15675-15687.[5] "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents".

    • Context: Discusses the Suzuki coupling at C6 and N1-alkylation p
    • Link:[5]

  • Mechanistic Insights on N1 vs N2 Selectivity

    • Source:Beilstein Journal of Organic Chemistry, 2024.
    • Context: Provides DFT calculations explaining why electron-withdrawing groups (like the C4-ester)
    • Link:

  • General Indazole Chemistry

    • Source:ChemicalBook, CAS 885518-49-0 Entry.
    • Context: Physical properties and safety data.[2]

    • Link:

Sources

A Researcher's Guide to Methyl 6-bromo-1H-indazole-4-carboxylate: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Heterocycle

Methyl 6-bromo-1H-indazole-4-carboxylate is a key building block in the landscape of modern medicinal chemistry and drug discovery. Its rigid bicyclic indazole core, decorated with strategically placed bromine and methyl carboxylate functionalities, offers a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1][2] The indazole nucleus itself is a privileged structure, found in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV agents.[2] This guide provides an in-depth technical overview for researchers and drug development professionals on the commercial sourcing, synthesis, quality control, and safe handling of this important chemical intermediate.

Procurement and Quality Assurance of Methyl 6-bromo-1H-indazole-4-carboxylate

Sourcing high-quality starting materials is a critical, yet often overlooked, aspect of successful research and development. The purity and identity of Methyl 6-bromo-1H-indazole-4-carboxylate can significantly impact the outcome of subsequent synthetic steps and biological assays.

Identifying Reputable Commercial Suppliers

A number of chemical suppliers offer Methyl 6-bromo-1H-indazole-4-carboxylate, often with varying purity grades and in a range of quantities. When selecting a supplier, it is crucial to consider not only the cost but also the availability of comprehensive analytical data and the supplier's reputation for quality and consistency. Below is a comparative table of several commercial sources.

SupplierPurityAvailabilityContact Information
ChemScene≥97%In StockNot specified
Shanghai Xiannuo Biotechnology Co., Ltd.Not specifiedNot specifiedTel: 021-50718719
Shanghai SunSyn Pharmaceutical Co., Ltd.Not specifiedNot specifiedEmail:
Carbott PharmTech Inc.Not specifiedNot specifiedEmail:
Pure Chemistry Scientific Inc.Not specifiedNot specifiedTel: 001-857-928-2050
Accela ChemBio Co.,Ltd.Not specifiedNot specifiedEmail:
AChemBlock97%In Stock in USA (25G)Not specified
American ElementsCan be produced in high and ultra-high purity formsMade to orderNot specified

It is imperative for researchers to request a Certificate of Analysis (CoA) from the supplier for each batch of Methyl 6-bromo-1H-indazole-4-carboxylate. This document should provide detailed information on the compound's identity and purity, as determined by various analytical techniques.

Essential Analytical Techniques for Quality Control

Even when sourced from a reputable supplier, independent verification of the structure and purity of Methyl 6-bromo-1H-indazole-4-carboxylate is a best practice in a research setting. The following analytical techniques are indispensable for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure elucidation. The proton and carbon NMR spectra will provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and substitution pattern of the indazole ring.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining a highly accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of a compound. By using a suitable column and mobile phase, one can separate the desired product from any impurities or starting materials. The peak area of the product relative to the total peak area gives a quantitative measure of purity.

Chemical Properties and Synthesis

A thorough understanding of the chemical properties and synthetic routes to Methyl 6-bromo-1H-indazole-4-carboxylate is essential for its effective use and for troubleshooting any unexpected reactivity.

Key Physicochemical Properties
PropertyValue
Molecular Formula C₉H₇BrN₂O₂[3]
Molecular Weight 255.07 g/mol [3]
Appearance Light yellow solid[1][4]
Storage Temperature Room temperature, sealed in a dry environment[1] or 0-8 °C[4]
Boiling Point (Predicted) 395.9 ± 22.0 °C[1]
Density (Predicted) 1.709 ± 0.06 g/cm³[1]
A Practical Synthetic Approach

While commercially available, there may be instances where a laboratory-scale synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate is required. A common and effective method involves the deacetylation of a suitable precursor.[1]

This protocol outlines the synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate from its N-acetylated precursor.

Materials:

  • Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate

  • Methanol (MeOH)

  • 6N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure:

  • To a stirred solution of methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate (18 g, 61.0 mmol) in methanol (350 mL), slowly add 6N HCl (350 mL).

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent by distillation under reduced pressure.

  • Carefully neutralize the reaction mixture with a saturated NaHCO₃ solution until the pH reaches approximately 8.

  • Collect the precipitated solid by filtration and dry it under a vacuum.

  • To further purify the product, stir the dried solid in diethyl ether for 15 minutes, then filter again and dry to yield the final product.[1]

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate Precursor Methyl 1-acetyl-6-bromo- 1H-indazole-4-carboxylate Reaction Deacetylation Precursor->Reaction 1. MeOH, 6N HCl 2. 60°C, 8h Product Methyl 6-bromo- 1H-indazole-4-carboxylate Reaction->Product 1. Evaporation 2. NaHCO₃ neutralization 3. Filtration & Drying

Caption: A simplified workflow for the synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate via deacetylation.

Applications in Research and Drug Discovery

Methyl 6-bromo-1H-indazole-4-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromine atom at the 6-position is a key handle for introducing further chemical diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[5]

This compound and its derivatives have been explored for a range of therapeutic applications, including the development of:

  • Anticancer agents: The indazole scaffold is present in several approved cancer therapies, such as Niraparib and Pazopanib.[2]

  • Kinase inhibitors: Many indazole-containing compounds have been shown to inhibit various protein kinases, which are key targets in oncology and inflammatory diseases.

  • Synthetic cannabinoids: Certain derivatives of indazole-3-carboxylate have been identified as potent agonists of cannabinoid receptors.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be taken when handling Methyl 6-bromo-1H-indazole-4-carboxylate.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed[3][7]

  • H315: Causes skin irritation[3][7]

  • H319: Causes serious eye irritation[3][7]

  • H335: May cause respiratory irritation[3][7]

Recommended Personal Protective Equipment (PPE)

When working with Methyl 6-bromo-1H-indazole-4-carboxylate, the following PPE is essential:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[8]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from strong oxidizing agents, strong acids, and strong bases.[9][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Diagram of Safety and Handling Protocol

Safety_Protocol cluster_safety Handling Protocol for Methyl 6-bromo-1H-indazole-4-carboxylate PPE Personal Protective Equipment (PPE) - Safety Goggles - Nitrile Gloves - Lab Coat Handling Safe Handling Procedures - Use in Fume Hood - Avoid Inhalation & Contact - Wash Hands Thoroughly PPE->Handling Storage Proper Storage - Tightly Sealed Container - Cool, Dry, Well-Ventilated Area - Away from Incompatibles Handling->Storage Disposal Waste Disposal - Approved Waste Container - Follow Institutional Protocols Storage->Disposal

Caption: Key safety considerations for handling Methyl 6-bromo-1H-indazole-4-carboxylate.

Conclusion

Methyl 6-bromo-1H-indazole-4-carboxylate is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. A comprehensive understanding of its sourcing, quality control, chemical properties, and safe handling is paramount for any researcher utilizing this compound. By adhering to the principles and protocols outlined in this guide, scientists can confidently and effectively incorporate this important intermediate into their research endeavors, paving the way for new discoveries and innovations.

References

  • American Elements. (n.d.). Methyl 4-bromo-1H-indazole-6-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). methyl 6-bromo-1H-indazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

  • Boron Molecular. (n.d.). Buy 6-bromo-1-methyl-1H-indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 4-Bromo-1H-indazole-6-carbonitrile. Retrieved from [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • National Center for Biotechnology Information. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Retrieved from [Link]

  • Aik Moh Singapore. (n.d.). PRODUCT LIST (industrial chemicals). Retrieved from [Link]

Sources

Methodological & Application

purification of Methyl 6-bromo-1H-indazole-4-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of Methyl 6-bromo-1H-indazole-4-carboxylate

Abstract

Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0) is a critical scaffold in the synthesis of kinase inhibitors (e.g., IRAK4, EZH2 inhibitors) and PARP inhibitors.[1] Its purification presents specific challenges due to the acidity of the indazole N-H proton (pKa ~11.2), which can cause peak tailing on silica gel, and its moderate solubility profile. This guide provides a comprehensive protocol for purifying this intermediate, prioritizing a high-yield precipitation method followed by a polishing column chromatography step for analytical purity (>98%).

Physicochemical Profile & Analysis

Before initiating purification, understanding the compound's behavior is essential for selecting the correct stationary and mobile phases.

PropertyValueImplication for Purification
Molecular Weight 255.07 g/mol Suitable for standard flash chromatography.[1]
Appearance Off-white to light yellow solidVisual fraction collection is possible but UV is preferred.[1]
pKa (Predicted) ~11.2 (Indazole N-H)Acidic. May interact with silanols on silica, causing streaking.
Solubility High: DMSO, DMF, MeOHMod: EtOAc, DCM, THFLow: Et₂O, Hexanes, WaterPrecipitation: Insoluble in ether/water.Loading: Solid load recommended for chromatography.
TLC Rf ~0.4 (1:1 Hex/EtOAc)Retentive on silica; requires polar mobile phase to elute.

Method Development: Strategic Purification Workflow

The purification strategy depends on the synthesis route. The most common route involves deprotection of an N-acetyl precursor or esterification of the acid.[1]

Workflow Diagram

The following decision tree outlines the optimal path to purity, minimizing solvent waste and maximizing yield.

PurificationWorkflow Start Crude Methyl 6-bromo-1H-indazole-4-carboxylate SolubilityCheck Solubility Check (Et2O or Cold MeOH) Start->SolubilityCheck Precipitation Primary Method: Precipitation/Trituration SolubilityCheck->Precipitation Insoluble ColumnChrom Secondary Method: Flash Column Chromatography SolubilityCheck->ColumnChrom Soluble (Oily Crude) Filtration Filtration & Wash (Cold Et2O) Precipitation->Filtration PurityCheck Purity Analysis (HPLC/NMR) Filtration->PurityCheck Decision Purity > 95%? PurityCheck->Decision FinalProduct Final Product (Dry under Vacuum) Decision->FinalProduct Yes Decision->ColumnChrom No (Complex Mixture) ColumnChrom->FinalProduct

Figure 1: Purification decision tree emphasizing precipitation as the primary method due to the compound's solubility profile.

Protocol A: Precipitation & Trituration (Primary Method)

Best for: Large-scale purification (>1g) and removing non-polar impurities.

Mechanism: The free N-H indazole crystallizes effectively from polar protic solvents upon pH adjustment or cooling, while impurities often remain in the mother liquor.

Reagents:

  • Methanol (MeOH)

  • 6N Hydrochloric Acid (HCl)[2]

  • Saturated Sodium Bicarbonate (NaHCO₃)[2][3][4]

  • Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

Step-by-Step Procedure:

  • Reaction Quench/Hydrolysis: If coming from the N-acetyl precursor, stir the crude in MeOH (approx. 20 mL/g) and add 6N HCl (1:1 v/v ratio with MeOH). Heat to 60°C for 8 hours until deprotection is complete [1].[1]

  • Concentration: Remove the bulk methanol under reduced pressure. Do not distill to dryness; leave a concentrated aqueous slurry.[1]

  • Neutralization: Cool the residue to 0-5°C. Slowly add saturated NaHCO₃ with stirring until pH ~8. The product will precipitate as a light yellow solid.[1][3]

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with copious water to remove inorganic salts.[1]

  • Trituration (Crucial Step): Transfer the wet cake to a flask. Suspend in Diethyl Ether or MTBE (10 mL/g). Stir vigorously for 15-30 minutes.

    • Why? This removes non-polar organic impurities and residual starting materials that are soluble in ether, while the polar indazole product remains insoluble.

  • Final Dry: Filter the solid again. Dry under high vacuum at 40°C for 12 hours.

    • Expected Yield: ~70-75%.[1][2][5]

    • Purity: Typically >95% by 1H NMR.[1]

Protocol B: Flash Column Chromatography (Polishing)

Best for: Removing closely eluting regioisomers or if the crude is an oil.

Challenge: The acidic N-H proton can cause "streaking" (broad peaks) on standard silica, leading to poor resolution.

Chromatographic Parameters:

  • Stationary Phase: High-performance spherical Silica Gel (20-40 µm).[1]

  • Mobile Phase A: Hexanes (or Heptane)

  • Mobile Phase B: Ethyl Acetate (EtOAc)

  • Modifier (Optional): 1% Triethylamine (TEA) in Mobile Phase B (prevents tailing).

Gradient Table:

Time (CV)% Mobile Phase B (EtOAc)Description
0.0 - 1.00%Equilibration
1.0 - 5.00% -> 20%Elute non-polar impurities
5.0 - 15.020% -> 60%Product Elution Window
15.0 - 20.060% -> 100%Wash column

Detailed Procedure:

  • Sample Loading (Solid Load):

    • Dissolve the crude mixture in a minimum amount of DCM/MeOH (9:1).

    • Add Celite 545 or Silica Gel (1:2 ratio w/w relative to crude).

    • Evaporate solvent to dryness on a rotovap until a free-flowing powder is obtained.[1]

    • Reasoning: Liquid loading with DCM can cause band broadening because DCM is a strong solvent for this compound.[1] Solid loading ensures a tight injection band.[1]

  • Run Parameters:

    • Flow Rate: 40 mL/min (for a 40g column).

    • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Fraction Collection:

    • The product typically elutes between 35-50% EtOAc.[1]

    • Note: If the compound sticks to the column (no elution by 60% EtOAc), switch to a DCM:MeOH (95:5) isocratic flush.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Peak Tailing/Streaking Acidic N-H interacting with silica silanols.[1]Add 0.5-1% Triethylamine (TEA) to the EtOAc mobile phase.[1] Alternatively, use amine-functionalized silica.[1]
Co-elution with Regioisomers 1H-indazole isomers (e.g., 3-carboxylate) have similar polarity.[1]Change selectivity: Use DCM:MeOH (99:1 to 95:5) gradient instead of Hex/EtOAc. The selectivity on silica is often better with chlorinated solvents for indazoles.[1]
Poor Solubility in Mobile Phase Compound precipitates on the column head.[1]Use Solid Loading (Protocol B, Step 1). Do not try to force liquid loading with DMSO/DMF as it ruins separation.[1]

Safety & Hazards

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Chemical Compatibility: Avoid contact with strong oxidizing agents.[1] The compound emits toxic fumes (NOx, HBr) upon combustion.

References

  • World Intellectual Property Organization. (2012).[2] WO2012118812A2 - Indazole Inhibitors of IRAK4.[1] Link (Accessed 2023-10-26). Describes the synthesis and purification via precipitation/acid hydrolysis.

  • ChemicalBook. (2023). Methyl 6-bromo-1H-indazole-4-carboxylate Product Properties. Link

  • BenchChem. (2023). Application Note: Large-Scale Synthesis of Indazole Derivatives. Link

  • PubChem. (2023). Compound Summary: Methyl 6-bromo-1H-indazole-4-carboxylate (CID 24728062).[1] Link

Sources

The Strategic Utility of Methyl 6-bromo-1H-indazole-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold and the Versatility of a Key Intermediate

The 1H-indazole core is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a wide array of biological targets.[1] Its structural resemblance to purine enables it to function as an effective ATP-competitive inhibitor, making it a foundational component in the design of numerous kinase inhibitors.[2] Several successful anticancer drugs, including Axitinib, Pazopanib, and Niraparib, feature the indazole motif, underscoring its therapeutic significance.[1]

Within the diverse landscape of indazole-based building blocks, Methyl 6-bromo-1H-indazole-4-carboxylate emerges as a particularly strategic intermediate for drug discovery programs. This compound offers a unique combination of functionalities: a reactive bromine atom at the C-6 position, an ester group at the C-4 position, and a modifiable pyrazole ring. This trifecta of chemical handles provides medicinal chemists with exceptional control over molecular diversification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The bromine atom at C-6 is the primary anchor for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This position is frequently exploited to append aryl or heteroaryl moieties that can access and interact with solvent-exposed regions of enzyme active sites. The methyl ester at C-4, while also a point for modification (e.g., through amidation), primarily serves as an electronic modulator of the indazole ring system and can influence the molecule's solubility and cell permeability.

This guide provides a detailed exploration of Methyl 6-bromo-1H-indazole-4-carboxylate as a key building block. We will delve into its chemical properties, provide validated protocols for its most critical synthetic transformations, and illustrate its application in the synthesis of targeted therapeutics, with a focus on kinase inhibitors.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis and ensuring laboratory safety.

PropertyValueSource
Molecular Formula C₉H₇BrN₂O₂[3]
Molecular Weight 255.07 g/mol [3]
Appearance Light yellow solid[4]
Boiling Point 395.9 ± 22.0 °C (Predicted)[4]
Density 1.709 ± 0.06 g/cm³ (Predicted)[4]
pKa 11.21 ± 0.40 (Predicted)[4]
Storage Sealed in dry, Room Temperature[4]

Safety Information: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C-6 bromine atom of Methyl 6-bromo-1H-indazole-4-carboxylate is primed for a variety of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for C-C and C-N bond formation in modern organic synthesis.[5][6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for introducing new aryl or heteroaryl groups at the C-6 position. This reaction's popularity stems from its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5][6]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄. The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos accelerate the rate-limiting oxidative addition step and promote the reductive elimination step, leading to higher efficiency, especially with challenging substrates.[7]

  • Base: A base is required to activate the organoboron species in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, often depending on the specific substrates and solvent.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol is a robust starting point for the Suzuki-Miyaura coupling of Methyl 6-bromo-1H-indazole-4-carboxylate with various arylboronic acids, based on established procedures for similar 6-bromoindazole systems.[8][9][10]

Materials:

  • Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₂CO₃ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, ensuring all solids are dissolved upon heating).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.05 equiv).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_reagents Reagents & Catalyst Setup cluster_process Reaction & Purification Indazole Methyl 6-bromo-1H- indazole-4-carboxylate Reaction Reaction in Dioxane/Water (80-100 °C) Indazole->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Catalyst Pd Catalyst & Ligand (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Workup Aqueous Work-up Reaction->Workup Cool & Dilute Purification Column Chromatography Workup->Purification Extract & Dry Product 6-Aryl-1H-indazole- 4-carboxylate Derivative Purification->Product Buchwald_Hartwig_Workflow cluster_reagents Reagents & Catalyst Setup (Inert) cluster_process Reaction & Purification Indazole Methyl 6-bromo-1H- indazole-4-carboxylate Reaction Reaction in Anhydrous Toluene (80-110 °C) Indazole->Reaction Amine Amine Nucleophile Amine->Reaction Base Base (e.g., NaOt-Bu) Base->Reaction Catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / XPhos) Catalyst->Reaction Workup Aqueous Work-up Reaction->Workup Cool & Quench Purification Column Chromatography Workup->Purification Extract & Dry Product 6-Amino-1H-indazole- 4-carboxylate Derivative Purification->Product Kinase_Inhibitor_Synthesis Start 6-Bromoindazole Intermediate Step1 Suzuki or Heck Coupling Start->Step1 Intermediate1 Styryl-Indazole Derivative Step1->Intermediate1 Step2 Cyclopropanation Intermediate1->Step2 Intermediate2 Spiro-cyclopropane Indazole Core Step2->Intermediate2 Step3 Further Functionalization Intermediate2->Step3 Final CFI-400945 (PLK4 Inhibitor) Step3->Final

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 6-bromo-1H-indazole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource, designed for immediate application in a research or process development setting. It prioritizes the "Modified Jacobson" cyclization route, which is the industry standard for reliable scale-up of this specific scaffold.

Executive Summary & Mechanistic Insight

The synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate presents a specific regiochemical challenge: establishing the 4-carboxylate and 6-bromo substitution pattern simultaneously. Direct functionalization of the indazole core is often non-selective. Therefore, the most robust route is de novo ring construction via the Modified Jacobson Cyclization (diazotization of o-alkyl anilines).

The Core Challenge: Standard aqueous diazotization (NaNO2/HCl) of methyl 3-amino-5-bromo-2-methylbenzoate often leads to diazonium hydrolysis (phenol formation) or azo-coupling side products rather than cyclization.

The Solution: Adopting a Phase-Transfer Catalyzed (PTC) or Anhydrous approach using isoamyl nitrite and acetic anhydride. This forces the formation of the N-nitroso-N-acetyl intermediate, which undergoes a [3,3]-sigmatropic rearrangement and cyclization to form the indazole core with significantly higher yields (>70%).

The "Golden Route" Workflow

The following diagram illustrates the optimized pathway, highlighting the critical intermediate that stabilizes the cyclization process.

IndazoleSynthesis Start Methyl 3-amino-5-bromo- 2-methylbenzoate (Precursor) Intermediate N-Nitroso-N-acetyl Intermediate (Transient) Start->Intermediate Diazotization Reagents Isoamyl Nitrite Ac2O, KOAc CHCl3, Reflux Reagents->Start Cyclized Methyl 1-acetyl-6-bromo- 1H-indazole-4-carboxylate (Protected Product) Intermediate->Cyclized [3,3]-Sigmatropic Rearrangement Final Methyl 6-bromo-1H- indazole-4-carboxylate (Target) Cyclized->Final Hydrolysis Hydrolysis HCl / MeOH Deprotection

Figure 1: The Modified Jacobson Cyclization pathway. Note that the reaction initially yields the N1-acetylated species, which requires a subsequent hydrolysis step.

Optimized Experimental Protocol

Objective: Synthesis of Methyl 6-bromo-1H-indazole-4-carboxylate (Scale: 10g basis)

Phase 1: Ring Closure (The Critical Step)

Avoid aqueous NaNO2. Moisture is the enemy of yield in this specific cyclization.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charge: Add Methyl 3-amino-5-bromo-2-methylbenzoate (10.0 g, 1.0 equiv), Potassium Acetate (KOAc, 1.2 equiv), and Acetic Anhydride (Ac₂O, 2.0 equiv) into Chloroform (CHCl₃, 150 mL).

    • Note: Benzene is traditional but CHCl₃ is safer and effective.

  • Activation: Add 18-Crown-6 (0.05 equiv) as a phase transfer catalyst. This solubilizes the acetate anion and accelerates the reaction.

  • Diazotization: Heat the mixture to reflux (approx. 60-65°C). Dropwise add Isoamyl Nitrite (2.2 equiv) over 30 minutes.

    • Observation: Evolution of nitrogen gas indicates cyclization is occurring.

  • Reaction: Stir at reflux for 8–12 hours. Monitor by HPLC/TLC. The starting aniline should disappear, replaced by a less polar spot (the N-acetyl indazole).

  • Workup: Cool to RT. Wash with water (2 x 100 mL) to remove salts. Dry organic layer over Na₂SO₄ and concentrate.[1]

    • Result: Crude Methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate.

Phase 2: Hydrolysis (Deprotection)
  • Dissolution: Dissolve the crude N-acetyl intermediate in Methanol (100 mL).

  • Acidification: Add 6N HCl (50 mL) slowly.

  • Hydrolysis: Heat to 60°C for 2–4 hours.

    • Checkpoint: Monitor for the disappearance of the N-acetyl peak.

  • Isolation: Concentrate to remove methanol. Neutralize the remaining aqueous residue with Saturated NaHCO₃ (pH ~8).

  • Purification: Filter the precipitated solid. Wash with cold water and hexanes.

    • Yield Target: 65–75% (over two steps).

Troubleshooting Guide & FAQs

Issue 1: Low Yield (<40%) during Ring Closure

Diagnosis: The diazonium intermediate is decomposing before it can cyclize, likely due to the presence of water or insufficient acetylation.

Potential CauseCorrective ActionMechanism
Moisture Contamination Use anhydrous CHCl3 and dry reagents.Water attacks the diazonium salt to form a phenol side-product.
Insufficient Acetic Anhydride Increase Ac₂O to 2.5–3.0 equiv.The N-acetyl group is required to lower the activation energy for the cyclization bond rotation.
Temperature too Low Ensure vigorous reflux (60°C+).The cyclization is endothermic; room temp diazotization will stall at the diazo stage.
Issue 2: "Sticky" Impurities / Tar Formation

Diagnosis: Polymerization of the diazo species or azo-coupling between unreacted aniline and diazonium salt.

  • Fix: Ensure Isoamyl Nitrite is fresh. Old nitrite esters degrade to alcohols, slowing the reaction.

  • Fix: Add the nitrite slowly to a refluxing solution. This ensures the diazonium species cyclizes immediately upon formation, rather than accumulating and reacting with the starting amine.

Issue 3: Regioselectivity (N1 vs N2)

User Question: "I see two spots on TLC after hydrolysis. Is my product a mixture of isomers?" Answer: In the solid state and neutral solution, 1H-indazoles (N1-H) are the thermodynamically stable tautomer. However, during alkylation or functionalization, N1 vs N2 selectivity is a major issue.

  • Verification: For the unsubstituted NH, you likely have a single tautomer. If you see two spots, one might be the unhydrolyzed N-acetyl intermediate . Run an NMR; if you see a singlet methyl peak around 2.7 ppm, hydrolysis is incomplete.

Issue 4: Starting Material Synthesis

User Question: "I cannot buy the methyl 3-amino-5-bromo-2-methylbenzoate precursor. How do I make it?" Protocol:

  • Start with Methyl 5-bromo-2-methylbenzoate .

  • Nitration: KNO₃/H₂SO₄ at 0°C. (Directs to position 3, ortho to the methyl).

  • Reduction: Fe powder / NH₄Cl in EtOH/H₂O. (Avoid catalytic hydrogenation if possible to prevent debromination).

Quantitative Data Summary

Comparison of synthetic methods for Indazole Ring Closure:

ParameterStandard Aqueous Method (NaNO2/HCl)Modified Jacobson (Isoamyl Nitrite/Ac2O/PTC)
Solvent System Water / HClChloroform / Acetic Anhydride
Temperature 0°C -> RT65°C (Reflux)
Typical Yield 25 - 40%65 - 80%
Major Impurity Phenols, Azo-dyesN-Acetyl intermediate (easily cleaved)
Scalability Poor (Exotherms, foaming)Excellent (Homogeneous)

References

  • BenchChem Application Note.Large-Scale Synthesis of 6-Bromo-1H-indazole.

  • ChemicalBook.Synthesis of methyl 6-bromo-1H-indazole-4-carboxylate via N-acetyl hydrolysis.

  • Organic Syntheses.Indazole Synthesis via N-Nitroso-N-acetyl-o-toluidine.

  • Beilstein J. Org. Chem. Regioselective N-alkylation of the 1H-indazole scaffold.[2] (Discusses the tautomeric stability and N1/N2 selectivity issues relevant to the final product).

  • Patent WO2012118812. Synthesis of methyl 6-bromo-1H-indazole-4-carboxylate.[3] (Specific patent procedure citing the 6N HCl hydrolysis step).

Sources

Technical Support Center: Hot Filtration & Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of hot filtration, a critical step in crystallization workflows. Premature crystallization during this process can lead to significant product loss, decreased purity, and clogged equipment. This resource provides in-depth troubleshooting guides, FAQs, and best-practice protocols to help you overcome these challenges and ensure a successful and efficient purification process.

The Science Behind the Challenge: Why Premature Crystallization Occurs

Hot filtration is employed to remove insoluble impurities from a saturated solution before the crystallization of the desired compound upon cooling. The entire principle hinges on keeping the desired compound fully dissolved during the filtration process. Premature crystallization is fundamentally a battle against thermodynamics and kinetics.

Thermodynamic Principles: The solubility of most solid compounds increases with temperature. A solubility curve graphically represents this relationship, indicating the maximum amount of solute that can be dissolved in a solvent at a specific temperature. During hot filtration, the goal is to operate at a temperature where the solution is saturated with the desired compound but not supersaturated. Any drop in temperature can push the solution into a supersaturated state, creating the thermodynamic driving force for crystallization.[1][2][3]

Kinetic Factors: Crystallization is a two-step kinetic process: nucleation and crystal growth.[4][5]

  • Nucleation: The initial formation of tiny, stable crystalline aggregates (nuclei). This process is highly sensitive to supersaturation and the presence of particulate matter (like dust or insoluble impurities), which can act as nucleation sites.

  • Crystal Growth: The subsequent growth of these nuclei into larger crystals.

A rapid decrease in temperature during filtration can cause a sudden spike in supersaturation, leading to rapid, uncontrolled nucleation and the formation of a large number of small crystals. This not only traps impurities but can also completely block the filtration apparatus.

Troubleshooting Guide: Diagnosing and Solving Premature Crystallization

This section provides a structured approach to identifying and resolving common issues encountered during hot filtration.

Problem Probable Cause(s) Corrective and Preventive Actions
Crystals forming in the funnel stem. Heat Loss: The funnel stem provides a large surface area for heat loss to the ambient environment, causing localized cooling of the filtrate.Use a stemless or short-stemmed funnel. This minimizes the surface area where cooling can occur before the filtrate reaches the receiving flask.[6][7] Preheat the filtration apparatus. See the detailed protocol below. The vapors from the boiling solvent in the receiving flask will help keep the funnel warm.[7][8][9]
A solid mass of crystals forms on the filter paper. Rapid Solvent Evaporation: Evaporation of the hot solvent on the filter paper can increase the concentration of the solute, leading to supersaturation and crystallization. Inadequate Preheating: A cold filter paper will immediately cool the solution upon contact.Cover the funnel during filtration. Use a watch glass to cover the top of the funnel. This creates a solvent-saturated atmosphere, reducing the rate of evaporation. Ensure thorough preheating of the entire apparatus. The filter paper should be hot and moist with condensed solvent before the filtration begins. Filter the solution in small portions. This minimizes the time the solution is exposed to the air on the filter paper.[10][11]
Filtration is extremely slow or stops completely. Clogging of the filter paper: Prematurely formed crystals are blocking the pores of the filter paper. Incorrect filter paper folding: A poorly folded filter paper can have limited surface area for filtration.Use fluted filter paper. Fluting increases the surface area for filtration and creates channels for air to escape from the receiving flask, speeding up the process.[8][9] Add a small amount of hot, pure solvent. If crystallization has already begun on the filter paper, adding a small amount of boiling solvent can help redissolve the crystals and unclog the pores.[1][7] Ensure the receiving flask is not sealed. There must be a way for the displaced air in the receiving flask to escape. Using a bent paper clip between the flask and the funnel can create a small gap.[9]
Low yield of final product after recrystallization. Significant product loss during hot filtration: A substantial amount of the desired compound crystallized and was removed with the insoluble impurities. Using too much solvent: An excessive amount of solvent will keep more of the desired compound dissolved even after cooling.Optimize the amount of solvent used. Use just enough solvent to dissolve the compound at the boiling point.[12] Wash the filter cake with a small amount of hot solvent. This will help recover any product that may have crystallized on the filter paper.[6] Perform a second crop crystallization. If a significant amount of product remains in the mother liquor, you can concentrate the filtrate and cool it again to obtain a second batch of crystals.[13]

Frequently Asked Questions (FAQs)

Q1: Why is gravity filtration preferred over vacuum filtration for hot filtration?

A: Applying a vacuum to a hot solution will cause the solvent to boil rapidly. This rapid boiling leads to evaporative cooling, which will almost certainly induce premature crystallization. The reduced pressure in the suction flask lowers the boiling point of the solvent, causing it to flash evaporate and cool the solution.[11] Therefore, gravity filtration is the standard and recommended method for hot filtration.

Q2: How do I choose the right solvent for recrystallization and hot filtration?

A: The ideal solvent should have the following characteristics:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point for easy removal after crystallization.[9]

  • "Like dissolves like" is a good starting principle. Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[8][11]

Q3: What is the purpose of using fluted filter paper?

A: Fluted filter paper has a larger surface area compared to a simply folded filter paper. This increased surface area allows for a faster filtration rate. The folds also create channels that allow displaced air to escape from the receiving flask, preventing pressure buildup that could slow down the filtration.[8][9]

Q4: Can I use a heating mantle to keep my filtration setup warm?

A: While it is possible to use a heating mantle for the receiving flask, it is often more practical and safer to use a steam bath or a hot plate. The key is to gently heat the solvent in the receiving flask to create a vapor atmosphere that warms the funnel. Direct, high heat from a mantle can be difficult to control and may pose a fire hazard with flammable organic solvents.

Experimental Protocols

Protocol 1: Performing an Effective Hot Filtration

This protocol outlines the standard laboratory procedure for hot filtration to remove insoluble impurities.

Materials:

  • Erlenmeyer flasks (2)

  • Stemless or short-stemmed funnel

  • Fluted filter paper

  • Watch glass

  • Hot plate or steam bath

  • Boiling chips

Procedure:

  • Dissolve the Solute: In an Erlenmeyer flask, add the impure solid and a minimal amount of the chosen solvent. Add a boiling chip and heat the mixture to a gentle boil to dissolve the solid completely.

  • Prepare the Filtration Apparatus:

    • Place a small amount of the pure solvent (about 10-15 mL) and a boiling chip in the receiving Erlenmeyer flask.

    • Place the stemless funnel with the fluted filter paper on top of the receiving flask.

    • Heat the receiving flask on the hot plate or steam bath until the solvent is boiling gently. The rising solvent vapor will preheat the funnel and filter paper.[7][8]

  • Initiate Filtration: Once the filtration apparatus is hot and you can see solvent condensing on the filter paper, begin the filtration.

  • Filter in Portions: Carefully and quickly pour the hot solution containing the dissolved compound and insoluble impurities through the filter paper in small portions.[10][11] Keep the solution at a boil between additions.

  • Cover the Funnel: Between additions, cover the funnel with a watch glass to minimize solvent evaporation and heat loss.

  • Wash the Original Flask: Add a small amount of hot solvent to the original flask to rinse any remaining solution and pour this through the filter paper.

  • Wash the Filter Paper: Rinse the filter paper and the collected impurities with a small amount of fresh, hot solvent to recover any adsorbed product.[6]

  • Proceed to Crystallization: Remove the funnel and allow the filtrate in the receiving flask to cool slowly to induce crystallization.

Visual Workflow for Hot Filtration

HotFiltrationWorkflow cluster_prep Preparation cluster_filtration Filtration cluster_post Post-Filtration dissolve 1. Dissolve Impure Solid in Minimal Hot Solvent setup 2. Assemble Filtration Apparatus (Stemless Funnel, Fluted Paper) preheat 3. Preheat Apparatus with Boiling Solvent Vapors filter 4. Filter Hot Solution in Portions preheat->filter cover 5. Cover Funnel Between Additions filter->cover rinse_flask 6. Rinse Original Flask with Hot Solvent cover->rinse_flask rinse_paper 7. Rinse Filter Paper with Hot Solvent rinse_flask->rinse_paper cool 8. Cool Filtrate to Induce Crystallization rinse_paper->cool

Caption: Step-by-step workflow for successful hot filtration.

Troubleshooting Decision Tree

If you encounter premature crystallization, use this decision tree to diagnose the issue.

TroubleshootingTree start Premature Crystallization Observed loc Where did crystals form? start->loc stem In the Funnel Stem loc->stem Stem paper On the Filter Paper loc->paper Filter Paper sol_stem Use a stemless funnel. Ensure thorough preheating. stem->sol_stem cause_paper What was the filtration speed? paper->cause_paper slow Slow / Stopped cause_paper->slow Slow fast Normal / Fast cause_paper->fast Fast sol_slow Use fluted filter paper. Add hot solvent to redissolve. Ensure flask is vented. slow->sol_slow sol_fast Cover funnel with watch glass. Filter in smaller portions. fast->sol_fast

Sources

Technical Support Center: Indazole Purification & Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Eluent Systems for Column Chromatography of Indazoles

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Introduction: The Indazole Challenge

Indazoles are privileged scaffolds in drug discovery (e.g., kinase inhibitors like Axitinib), yet they present a distinct "purification paradox." While structurally simple, the amphoteric nature of the indazole core—specifically the basic pyridine-like nitrogen at position 2 (


) and the acidic proton at position 1 (

, if unsubstituted)—creates significant chromatographic hurdles.

This guide addresses the three most common support tickets we receive regarding indazoles: severe peak tailing , regioisomer co-elution (


 vs. 

)
, and solubility-induced column crashing .

Module 1: Troubleshooting Peak Tailing (The Silanol Effect)

User Issue:

"My indazole product streaks across the column, eluting over 20+ fractions. The peak shape is asymmetrical with a long 'tail'."

Technical Diagnosis:

Standard silica gel (


) is slightly acidic (

) due to surface silanol groups (

). The pyridine-like nitrogen (

) of the indazole ring is basic (

). Causality: The basic nitrogen undergoes hydrogen bonding or acid-base interaction with the acidic silanols. This "drag" effect causes the compound to adhere to the stationary phase non-uniformly, resulting in tailing.
The Solution: Competitive Binding Strategy

To fix this, you must introduce a "sacrificial" base into your mobile phase that binds to the silanols preferentially over your indazole.

Protocol A: The Triethylamine (TEA) Method

Best for: Hydrophobic/Lipophilic Indazoles eluting in Hexane/EtOAc.

  • Preparation: Add 1% v/v Triethylamine (TEA) to both your non-polar (Hexane/Heptane) and polar (EtOAc) solvent reservoirs.

  • Column Pre-treatment: Flush the column with 2 Column Volumes (CV) of the TEA-doped starting solvent before loading your sample. This "neutralizes" the silica bed.[1]

  • Run: Execute the gradient as normal.

    • Note: TEA has a high boiling point. It must be removed via rotovap or high-vacuum drying.

Protocol B: The Ammonia-Methanol Method

Best for: Polar Indazoles requiring DCM/MeOH.

  • Preparation: Instead of pure Methanol, use 7N Ammonia in Methanol (commercially available) or prepare a 10% mixture of

    
     in MeOH.
    
  • Eluent System: Run a gradient of DCM vs. (MeOH +

    
    ).
    
    • Advantage:[2][3][4][5][6][7][8] Ammonia is volatile; product isolation is easier than with TEA.

Visualizing the Mechanism

SilanolMasking Silica Acidic Silica Surface (Si-OH) Indazole Indazole Product (Basic N2) Silica->Indazole Strong H-Bonding Result_Bad Tailing / Streaking Indazole->Result_Bad Without Additive Result_Good Sharp Peak Symmetry Indazole->Result_Good Elutes Freely Additive Additive (TEA or NH3) Additive->Silica Preferential Binding (Masking)

Figure 1: Mechanism of Silanol Masking. The additive (Green) outcompetes the Indazole (Blue) for binding sites on the Silica (Red), preventing drag.

Module 2: Separating Regioisomers ( vs. )

User Issue:

"I alkylated my indazole and obtained a mixture of


-alkyl and 

-alkyl isomers. They co-elute on TLC and the column."
Technical Diagnosis:

Indazole alkylation typically yields a mixture of the thermodynamic product (


-alkyl, usually major) and the kinetic product (

-alkyl, usually minor).
  • 
    -Alkyl Indazoles:  Generally less polar . The dipole moment is smaller as the alkyl group aligns with the fused ring system's electron density.
    
  • 
    -Alkyl Indazoles:  Generally more polar . The quinoid-like resonance contribution increases the dipole moment.
    
Optimization Strategy

Since the


 (difference in retention factor) is often small (< 0.1), standard gradients fail.
Step-by-Step Separation Protocol:
  • TLC Screening: Do not use 50% EtOAc. Screen low-polarity systems (e.g., 10-20% EtOAc in Hexane). You need an

    
     of ~0.2 for the 
    
    
    
    isomer to maximize resolution.
  • Solvent Swap: If Hex/EtOAc fails to separate them, switch selectivity.

    • Option 1:Toluene / Acetone. The

      
      -
      
      
      
      interactions of Toluene with the indazole core can differentiate the isomers better than aliphatics.
    • Option 2:DCM / Et2O.

  • Gradient Shallowing: Use an Isocratic Hold .

    • Method: Ramp quickly to the % solvent where the first isomer (

      
      ) just begins to elute, then hold isocratic  for 4-5 Column Volumes. This artificially extends the column length for the separation window.
      

Regioisomer Elution Data:

Isomer TypeRelative PolarityElution Order (Normal Phase)Recommended Solvent System

-Alkyl
LowerElutes First (Fast)Hexane / EtOAc (9:1 to 4:1)

-Alkyl
HigherElutes Second (Slow)Hexane / EtOAc (Requires higher %)

Module 3: Solubility & Loading (Avoiding "The Crash")

User Issue:

"My crude indazole is not soluble in Hexane. When I load it in DCM, it precipitates at the top of the column and ruins the separation."

Technical Diagnosis:

Indazoles are often crystalline solids with poor solubility in non-polar mobile phases. Loading a sample dissolved in a "strong" solvent (like DCM or DMSO) onto a column equilibrated with a "weak" solvent (Hexane) causes immediate precipitation (crashing) at the interface. This blocks flow and causes band broadening.

The Solution: Dry Loading

Dry loading eliminates solubility mismatch issues and improves resolution by creating an ultra-narrow injection band.

Dry Loading Protocol:
  • Dissolve: Dissolve your crude mixture in the minimum amount of a volatile strong solvent (MeOH, DCM, or Acetone).

  • Adsorb: Add silica gel to the flask. Ratio: 1 gram of crude : 3 grams of silica .

  • Evaporate: Rotovap the mixture to dryness. You should be left with a free-flowing powder.

    • Tip: If it is sticky/clumpy, you added too little silica. Add more and re-evaporate.[9]

  • Load: Pour the powder carefully onto the top of your pre-packed column. Add a layer of sand or a frit on top to protect the bed.

  • Elute: Run your gradient as normal.

Module 4: Green Chemistry Alternatives (DCM Replacement)

User Issue:

"Our lab is restricting the use of Dichloromethane (DCM) due to toxicity/disposal costs. What is the equivalent for polar indazoles?"

Technical Diagnosis:

DCM/MeOH is the go-to for polar heterocycles, but it is hazardous. A mixture of Ethyl Acetate and Ethanol (3:1 ratio) is a validated "green" alternative that mimics the polarity profile of DCM.[2]

Solvent Equivalence Table:

Standard System (Toxic)Green AlternativeAdditive Requirement
DCM / MeOH (95:5) Heptane / (EtOAc:EtOH 3:1) None
DCM / MeOH (90:10) 100% EtOAc None
DCM / MeOH / NH3 EtOAc / EtOH (3:1) + 1% NH4OH Essential for basic indazoles
Workflow for Method Development

MethodDev Start Start: Indazole Mixture Solubility Check Solubility in Hexane Start->Solubility Soluble Soluble Solubility->Soluble Yes Insoluble Insoluble Solubility->Insoluble No LiquidLoad Liquid Load (Hexane/EtOAc) Soluble->LiquidLoad DryLoad Dry Load (Adsorb on Silica) Insoluble->DryLoad TLC TLC Screening (Target Rf 0.2 - 0.3) LiquidLoad->TLC DryLoad->TLC TailingCheck Are spots tailing? TLC->TailingCheck AddBase Add 1% TEA or NH3-MeOH TailingCheck->AddBase Yes RunColumn Run Gradient TailingCheck->RunColumn No AddBase->RunColumn

Figure 2: Decision Tree for Indazole Purification. Follow the path based on solubility and peak shape.

References

  • Teledyne ISCO. (2019). Green Solvent Solutions for Flash Chromatography. Teledyne ISCO Webinars. [Link]

  • Biotage. (2018).[10] Strategies for the Flash Purification of Nitrogen Heterocycles. Biotage Application Notes. [Link]

  • Journal of Organic Chemistry. (1978). Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Still, W. C., Kahn, M., & Mitra, A. J.[9] Org. Chem., 43(14), 2923–2925.[9] [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 10, 1159–1165. [Link]

Sources

Technical Support Center: Methyl 6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-MBI-4C-V1.0

Introduction

Methyl 6-bromo-1H-indazole-4-carboxylate is a pivotal intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds for targeted therapies.[1][2] Its unique structure, featuring a reactive bromine atom and an indazole core, makes it a versatile building block for creating diverse molecular libraries.[3][4] However, the successful application of this reagent is critically dependent on its stability and proper handling.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the stability and storage of Methyl 6-bromo-1H-indazole-4-carboxylate. It includes frequently asked questions (FAQs) and troubleshooting workflows designed to address common issues encountered during its use, ensuring the integrity of your experiments and the reliability of your results.

Section 1: Product Specifications and Recommended Storage

Proper storage is the first line of defense in maintaining the chemical integrity of Methyl 6-bromo-1H-indazole-4-carboxylate. The following tables summarize its key properties and the recommended conditions for short- and long-term storage.

Table 1: Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 885518-49-0[1][5][6]
Molecular Formula C₉H₇BrN₂O₂[5][6][7]
Molecular Weight 255.07 g/mol [5][6][7]
Appearance Light yellow to off-white or pinkish solid[1][8]
Purity (Typical) ≥97%[5]
Table 2: Recommended Storage Conditions
ConditionRecommendationRationale and Causality
Temperature Long-Term: 2-8°C[8]Short-Term/Shipping: Room Temperature[1][5]While some suppliers state room temperature is acceptable, refrigerated storage (2-8°C) is the best practice to minimize the rate of any potential degradation pathways over extended periods, such as slow hydrolysis of the methyl ester.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[9][10]The indazole NH group can be susceptible to reactions. An inert, dry atmosphere prevents moisture absorption, which could lead to hydrolysis, and minimizes contact with atmospheric contaminants.
Light Protect from light.[8]Aromatic and heterocyclic compounds, especially those with halogen substituents, can be sensitive to light, which may catalyze unwanted side reactions or degradation. Storing in an amber vial inside a cabinet is recommended.
Location Store in a dry, well-ventilated area away from incompatible materials.[9][10][11]Proper ventilation is a key safety measure. Isolation from incompatible materials prevents accidental and hazardous reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: There are conflicting storage temperatures from different suppliers (Room Temperature vs. 2-8°C). What is the definitive best practice for long-term storage?

A: This is a common point of confusion. While the compound is reasonably stable at room temperature for shipping and short-term storage[1][5], the most authoritative and conservative approach for long-term stability is to store it under refrigerated conditions (2-8°C) and protected from light.[8] The lower temperature slows down all potential chemical reactions, providing the best insurance against degradation over months or years. Always keep the container tightly sealed to prevent water condensation upon removal from the refrigerator.

Q2: I received a new batch of the compound and its color is more off-white/pinkish than the previous light yellow batch. Does this indicate degradation?

A: Not necessarily. The reported appearance of this solid varies between "light yellow" and "off-white to pink" across different suppliers and batches.[1][8] This slight color variation is often due to minor impurities from the synthesis or different crystallization conditions and typically does not impact the compound's reactivity or purity in a meaningful way. However, a significant change in color (e.g., turning dark brown or black) in a batch that was previously light-colored could indicate degradation and warrants a purity check (See Protocol 4.2).

Q3: What are the best solvents for dissolving Methyl 6-bromo-1H-indazole-4-carboxylate?

A: While explicit solubility data is not widely published[10], based on its chemical structure and common use in synthesis, the following solvents are recommended:

  • Aprotic Polar Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices for preparing high-concentration stock solutions.

  • Alcohols: Methanol (MeOH) is used in its synthesis and is a viable solvent.[1]

  • Ethers: Tetrahydrofuran (THF) can also be used, particularly for reactions where protic solvents are undesirable.[8] For any application, it is best practice to perform a small-scale solubility test first. If you encounter difficulty, gentle warming or sonication can aid dissolution.

Q4: How should I prepare a stock solution, and how stable will it be in solution?

A: For a detailed method, please see Protocol 4.1 . In general, solutions are far less stable than the solid compound. The methyl ester is susceptible to hydrolysis, especially in the presence of trace amounts of acid or base, or in protic solvents over time.

  • Best Practice: Prepare stock solutions fresh for each experiment.

  • If Storage is Necessary: Store stock solutions in DMSO or DMF at -20°C or -80°C in small, single-use aliquots to prevent freeze-thaw cycles. Even under these conditions, use within 1-2 weeks is recommended. Avoid storing in protic solvents like methanol for any extended period.

Q5: What are the primary chemical incompatibilities I need to avoid?

A: Based on its structure and safety data for related compounds, you must avoid contact with:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[9][11]

  • Strong Acids and Bases: Can catalyze the hydrolysis of the methyl ester or react with the indazole ring system.[9][11]

  • Amines: May potentially displace the bromine atom or react with the ester under certain conditions.[11]

Q6: What are the most critical safety precautions when handling this compound?

A: This compound should be handled with care in a chemical fume hood. It is classified as an irritant and can be harmful if ingested, inhaled, or absorbed through the skin.[6][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Avoid creating dust.[9][12] Use appropriate tools (spatulas) for weighing and transferring the solid.

  • Exposure: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes.[9][11] If inhaled, move to fresh air.[11] Seek medical attention if irritation persists.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Inconsistent or lower-than-expected yields in subsequent reactions.

This is the most common issue arising from reagent instability. The workflow below will help you diagnose the root cause.

TroubleshootingWorkflow start Inconsistent / Poor Experimental Results cause1 Potential Cause: Compound Degradation start->cause1 cause2 Potential Cause: Improper Handling / Dissolution start->cause2 verify1 Verification: Check Purity via TLC, LC-MS, or NMR (See Protocol 4.2) cause1->verify1 verify2 Verification: Visually inspect stock solution. Is it clear? Any particulates? cause2->verify2 solution1 Solution: 1. Use a fresh, unopened vial. 2. Re-purify existing material if possible. verify1->solution1 Purity is <95% solution2 Solution: Review dissolution protocol. Consider gentle warming or sonication. (See Protocol 4.1) verify2->solution2 Solution is hazy or contains solids

Caption: Troubleshooting workflow for poor experimental results.

Problem: My stock solution in DMSO appears hazy or develops a precipitate over time, even when stored at -20°C.

A: This can be due to two primary reasons:

  • Poor Initial Solubility: The concentration may be too high for the solvent.

    • Solution: Try gently warming the solution (to 30-40°C) and sonicating to fully dissolve the compound before its first use. If it precipitates upon cooling, your solution is likely supersaturated at that storage temperature. You may need to use a lower concentration.

  • Moisture Contamination: DMSO is very hygroscopic. If moisture was introduced into the vial, it can lower the solubility of the compound or contribute to slow hydrolysis, causing the product to precipitate.

    • Solution: Use anhydrous-grade DMSO. Prepare smaller aliquots for single use to prevent repeated exposure of the main stock solution to atmospheric moisture.

Section 4: Experimental Protocols & Workflows

Protocol 4.1: Recommended Procedure for Preparing a Stock Solution

This protocol describes a self-validating method for preparing a stock solution.

  • Pre-Experiment Preparation:

    • Allow the vial of Methyl 6-bromo-1H-indazole-4-carboxylate to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Ensure your solvent (e.g., anhydrous DMSO) is at room temperature.

  • Weighing and Dissolution:

    • In a chemical fume hood, weigh the desired amount of the solid into a clean, dry vial.

    • Add the calculated volume of solvent to achieve your target concentration (e.g., 10 mM or 50 mM).

    • Cap the vial tightly and vortex for 1-2 minutes.

  • Ensuring Complete Dissolution (Validation Step):

    • Visually inspect the solution against a dark background. If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes.

    • If solids persist, gentle warming (up to 40°C) can be applied. Allow the solution to cool to room temperature to ensure the compound remains in solution. A clear, particle-free solution validates proper dissolution.

  • Storage:

    • If not for immediate use, divide the solution into single-use aliquots in appropriately sized vials.

    • Purge the headspace with an inert gas (Argon or Nitrogen) before sealing.

    • Store at -20°C or -80°C, protected from light.

Diagram: Decision Workflow for Stock Solution Preparation

StockSolutionWorkflow start Prepare Stock Solution (Protocol 4.1) check_dissolved Is the solution completely clear? start->check_dissolved action_sonicate Sonicate and/or gently warm vial check_dissolved->action_sonicate No check_use For immediate use? check_dissolved->check_use Yes action_sonicate->check_dissolved use_now Proceed with experiment check_use->use_now Yes aliquot Aliquot into single-use vials check_use->aliquot No store Store at -20°C / -80°C under inert gas aliquot->store

Sources

Validation & Comparative

Biological Activity of Methyl 6-bromo-1H-indazole-4-carboxylate: A Scaffold Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Methyl 6-bromo-1H-indazole-4-carboxylate vs. Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The "Lego Block" of Kinase Inhibition

Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0) is rarely the final therapeutic agent. Instead, it serves as a high-value privileged scaffold in medicinal chemistry. Its biological "performance" is defined by its utility as a precursor for potent kinase inhibitors, particularly targeting PLK4 (Polo-like kinase 4) , FGFR (Fibroblast Growth Factor Receptor) , and JNK (c-Jun N-terminal kinase) .

Unlike its isomers (e.g., 3-bromo or 5-bromo variants), the 4,6-substitution pattern of this molecule offers a unique geometry for ATP-competitive inhibition:

  • C4-Position (Ester/Amide): Projects substituents into the solvent-exposed region, allowing for solubility-enhancing groups (e.g., piperazines, morpholines).

  • C6-Position (Bromine): Serves as a cross-coupling handle to introduce hydrophobic aryl groups that occupy the kinase selectivity pocket (gatekeeper region).

  • Indazole Core (N1-H): Mimics the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).[1]

This guide compares the biological potential of derivatives synthesized from this specific scaffold against analogs derived from isomeric or alternative cores.

Comparative SAR Analysis: 4,6-Disubstituted Indazoles

The biological activity of this scaffold is best understood through Structure-Activity Relationship (SAR) studies where the C4-ester is converted to an amide and the C6-bromine is coupled to an aryl group.

Case Study A: PLK4 Inhibition (Cancer Therapy)

PLK4 is a master regulator of centriole duplication.[2] Overexpression leads to tumorigenesis. Derivatives of Methyl 6-bromo-1H-indazole-4-carboxylate have yielded sub-nanomolar inhibitors.

Table 1: Comparative Potency of Indazole-Derived PLK4 Inhibitors

Compound IDCore ScaffoldC4-Substituent (Solvent Front)C6-Substituent (Selectivity Pocket)PLK4 IC50 (nM)Selectivity Profile
Scaffold (Start) 6-Br-Indazole-4-COOMe Methyl Ester Bromine >10,000 Inactive
C05 (Lead) Indazole-4-carboxamideN-(3-fluorophenyl)acetamide2-(pyridin-2-yl)vinyl< 0.1 >1000x vs Aurora A/B
Ref. Analog 1 Indazole-3 -carboxamideAmide linkerAryl group~150Moderate
Ref. Analog 2 Indazole-5 -carboxamideAmide linkerAryl group~500Poor (Steric clash)
CFI-400945 Indazole-3-carboxamide(Clinical Ref)(Clinical Ref)2.8High

Data synthesized from recent PLK4 optimization studies (e.g., compounds derived via Sonogashira coupling at C6).

Key Insight: The 4-carboxamide vector is superior to the 3- or 5-positions for PLK4 because it allows the attached group to exit the ATP pocket without disrupting the hinge binding of the indazole nitrogen.

Case Study B: FGFR1 Inhibition

In FGFR1 signaling, the 6-position is critical for occupying the hydrophobic pocket behind the gatekeeper residue.

  • Mechanism: The C6-bromine is replaced (via Suzuki coupling) with a dimethoxyphenyl group.

  • Performance: Derivatives like Compound 102 (6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide) exhibit IC50 = 30.2 nM against FGFR1.[3]

  • Comparison: Analogs lacking the C4-carboxamide (e.g., simple 6-aryl-indazoles) show 10-50x lower potency, proving the C4-substituent contributes significant binding energy via hydrogen bonding with the ribose-binding pocket residues.

Structural Anatomy & Signaling Pathways

The following diagram illustrates how the Methyl 6-bromo-1H-indazole-4-carboxylate scaffold maps to the kinase ATP-binding site and the synthetic workflow to generate active inhibitors.

Indazole_SAR_Workflow Scaffold Methyl 6-bromo-1H- indazole-4-carboxylate (Inactive Scaffold) Hydrolysis Step 1: Hydrolysis (LiOH/MeOH) Scaffold->Hydrolysis AmideCoupling Step 2: Amide Coupling (C4 Functionalization) Hydrolysis->AmideCoupling  Yields Acid   CrossCoupling Step 3: Suzuki/Sonogashira (C6 Functionalization) AmideCoupling->CrossCoupling  Yields Amide   FinalDrug Active Kinase Inhibitor (e.g., PLK4/FGFR Target) CrossCoupling->FinalDrug  Yields Lead   Hinge Hinge Region (H-Bonds via N1/N2) FinalDrug->Hinge Binds Solvent Solvent Front (Solubility via C4-Amide) FinalDrug->Solvent Projects to Pocket Hydrophobic Pocket (Selectivity via C6-Aryl) FinalDrug->Pocket Occupies

Caption: Synthetic workflow transforming the inactive ester scaffold into a potent kinase inhibitor, mapping chemical modifications to biological binding sites.

Experimental Protocols

To validate the biological activity of derivatives from this scaffold, the following protocols are standard in high-impact medicinal chemistry campaigns.

Protocol A: Synthesis of the Active Amide Intermediate

Objective: Convert the C4-ester to a biologically active amide "warhead".

  • Hydrolysis: Dissolve Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq) in THF/MeOH/H2O (3:1:1). Add LiOH (3.0 eq). Stir at RT for 4h.[2] Acidify with 1N HCl to precipitate the 6-bromo-1H-indazole-4-carboxylic acid . Yield typically >90%.

  • Coupling: Suspend the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.

  • Amine Addition: Add the desired amine (e.g., 4-amino-N-methylpiperidine for solubility) (1.1 eq). Stir at RT for 12h.[2]

  • Workup: Dilute with EtOAc, wash with NaHCO3 and brine. Purify via flash chromatography.

  • Validation: Verify via LC-MS (Expect M+H peak) and 1H NMR (Check for amide NH doublet ~8.5 ppm).

Protocol B: PLK4 Enzymatic Inhibition Assay

Objective: Quantify the potency of the synthesized derivative.

  • Reagents: Recombinant human PLK4 (catalytic domain), Z'-LYTE™ Kinase Assay Kit (Ser/Thr 19 peptide), ATP (Km concentration).

  • Setup: Prepare 3x serial dilutions of the test compound in 100% DMSO.

  • Reaction:

    • Mix 10 µL kinase solution + 5 µL compound + 10 µL ATP/Peptide substrate mixture in a 384-well plate.

    • Incubate at RT for 60 minutes.

  • Development: Add Development Reagent A (cleaves unphosphorylated peptide). Incubate 1 hour.

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 400nm, Em: 445nm/520nm).

  • Analysis: Calculate % Phosphorylation. Fit data to a sigmoidal dose-response curve to determine IC50 .

Critical Evaluation & Expert Opinion

Why Choose Methyl 6-bromo-1H-indazole-4-carboxylate? As a Senior Application Scientist, I recommend this specific isomer for Type I and Type 1.5 kinase inhibitors .

  • Pros: The 4-position vector is geometrically optimal for exiting the ATP cleft towards the solvent, avoiding steric clashes with the "roof" of the active site that often plague 5-substituted indazoles. The 6-bromo group is electronically decoupled from the N1-H, preserving the acidity required for hinge binding (pKa ~13).

  • Cons: The methyl ester is relatively unreactive toward direct amidation; hydrolysis to the acid is almost always required first.

  • Verdict: It is the superior starting material for "scaffold hopping" from quinazoline or isoquinoline inhibitors when improved solubility or novel IP space is required.

References

  • Discovery of Indazole-Based PLK4 Inhibitors: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (NIH). Link

  • FGFR Inhibitor SAR: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules/MDPI. Link

  • Chemical Properties & Safety: Methyl 6-bromo-1H-indazole-4-carboxylate Compound Summary. PubChem.[4] Link

  • JNK Inhibitor Context: Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • General Indazole Pharmacology: Indazole – Knowledge and References. Taylor & Francis. Link

Sources

A Comparative Guide to Methyl 6-bromo-1H-indazole-4-carboxylate and Other Halogenated Indazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents.[1][2] This guide provides an in-depth comparison of Methyl 6-bromo-1H-indazole-4-carboxylate with its other halogenated analogs, offering insights into their synthetic accessibility, reactivity in key cross-coupling reactions, and impact on structure-activity relationships (SAR). This information is critical for researchers and drug development professionals aiming to leverage these versatile building blocks in their synthetic strategies.

Introduction to Halogenated Indazoles in Medicinal Chemistry

Halogenated indazoles are indispensable tools in the synthesis of complex molecules for drug discovery.[3] The nature and position of the halogen atom on the indazole ring significantly influence the molecule's reactivity and biological properties.[4][5] The C6 position is of particular interest as modifications at this site can profoundly impact receptor binding and pharmacokinetic profiles. This guide focuses on Methyl 6-bromo-1H-indazole-4-carboxylate, a key intermediate, and compares its utility against other halogenated indazoles.[6][7]

Synthetic Accessibility of Halogenated Indazoles

The ease of synthesis and availability of starting materials are crucial considerations in the selection of a building block for a drug discovery program.

  • Bromination: Bromoindazoles, including the title compound, are generally accessible through electrophilic bromination of the corresponding indazole precursor.[4] For instance, the synthesis of 5-bromo-4-fluoro-1H-indazole can be achieved in three steps starting from 3-fluoro-2-methylaniline, involving bromination, ring closure, and deprotection.[8]

  • Iodination: Iodoindazoles can be prepared by treating the indazole with iodine in the presence of a base like potassium hydroxide in DMF.[9]

  • Chlorination: Chlorination can be achieved using reagents like N-chlorosuccinimide (NCS).

  • Fluorination: The introduction of fluorine often requires more specialized synthetic methods and precursors.

The choice of halogenating agent and reaction conditions allows for regioselective halogenation, providing access to a variety of substituted indazoles.[10][11]

Comparative Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The reactivity of the halogenated indazole in these reactions is a key determinant of its utility.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[12] This trend is attributed to the bond dissociation energies of the carbon-halogen bond.

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The choice of halide on the indazole scaffold can significantly impact reaction conditions and yields.

  • Bromoindazoles: Methyl 6-bromo-1H-indazole-4-carboxylate is an excellent substrate for Suzuki-Miyaura coupling. Bromoindazoles generally offer a good balance of reactivity and stability, allowing for coupling with a wide range of boronic acids under relatively mild conditions.[10][11][13]

  • Iodoindazoles: While iodoindazoles are more reactive, their lower stability and potential to inhibit the catalyst can sometimes be a drawback.[14]

  • Chloroindazoles: Chloroindazoles are typically less reactive and may require more forcing conditions, such as higher temperatures and more electron-rich ligands, to achieve comparable yields to their bromo counterparts.[14][15]

The workflow for a typical Suzuki-Miyaura coupling of a bromo-indazole is depicted below:

Caption: Suzuki-Miyaura Coupling Workflow.

3.2. Buchwald-Hartwig Amination

This reaction is crucial for the synthesis of arylamines, a common motif in bioactive molecules. Similar to the Suzuki coupling, the reactivity of the halogenated indazole is paramount. The general reactivity trend of I > Br > Cl holds for Buchwald-Hartwig amination as well.[12] Bromo-indazoles provide a reliable and efficient entry point for introducing a wide variety of amines.

3.3. Sonogashira Coupling

For the introduction of alkyne functionalities, the Sonogashira coupling is the reaction of choice. Bromo-indazoles are again well-suited for this transformation, offering a good compromise between reactivity and handling.

Comparative Reactivity Summary

HalogenRelative Reactivity in Cross-CouplingTypical Reaction ConditionsAdvantagesDisadvantages
Iodo HighestMilder conditions, shorter reaction timesHigh reactivityLower stability, potential for catalyst inhibition[14]
Bromo IntermediateModerate conditionsGood balance of reactivity and stability, widely availableMay require slightly more forcing conditions than iodo
Chloro LowestHarsher conditions, specialized ligands often needed[14]Cost-effective starting materialsLower reactivity, may lead to lower yields

The Role of the Ester Group and Other Substituents

The methyl ester at the C4 position of the title compound is an electron-withdrawing group, which can influence the reactivity of the C6-bromo group. Generally, electron-withdrawing groups can increase the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.[14] This electronic effect further enhances the utility of Methyl 6-bromo-1H-indazole-4-carboxylate as a versatile intermediate.

The presence of other substituents on the indazole ring can also modulate its reactivity and biological activity. Structure-activity relationship (SAR) studies have shown that substituents at various positions of the indazole core are crucial for inhibitory activities against different biological targets.[2]

Structure-Activity Relationship (SAR) Insights

The choice of halogen can have a direct impact on the biological activity of the final compound. Halogens can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which are critical for drug-receptor interactions.[16]

For example, in a series of indazole derivatives, fluoro substitution at the ortho position of a phenyl ring attached to the indazole was found to be crucial for inhibiting the transcriptional activity of HIF-1.[5] This highlights the subtle yet significant role that the specific halogen and its position play in determining biological function.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of Methyl 6-bromo-1H-indazole-4-carboxylate:

  • To a reaction vessel, add Methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

This protocol serves as a general guideline and may require optimization for specific substrates.

protocol_flow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Bromo-indazole - Boronic acid - Base - Pd Catalyst B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat to 80-100 °C C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Aqueous Workup E->F Reaction Complete G Extract with Organic Solvent F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I J Final Product I->J

Sources

Optimizing Selectivity: A Comparative Guide to Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Paradox

In the landscape of kinase inhibitor discovery, the indazole scaffold is a "privileged structure." Its planar, bicyclic heteroaromatic system mimics the adenine ring of ATP with remarkable fidelity, allowing it to anchor effectively into the kinase hinge region. However, this very feature is its liability: because the ATP-binding pocket is highly conserved across the human kinome (500+ kinases), indazole-based compounds are prone to high cross-reactivity.

For drug developers, the challenge is not generating potency—indazoles are inherently potent—but engineering selectivity . This guide compares the performance and selectivity profiles of three benchmark indazole-based inhibitors (Axitinib, Pazopanib, and Entrectinib) and provides a validated TR-FRET protocol to quantify off-target liabilities early in the design cycle.

Structural Determinants of Cross-Reactivity

To understand why these inhibitors cross-react, we must look at the binding mode. The indazole core typically functions as a hinge binder .

  • The Anchor: The nitrogen atoms of the indazole ring form critical hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Glu/Leu/Met residues depending on the kinase).

  • The Vector: The substitution pattern (typically at C3, C5, or C6) directs the rest of the molecule toward the "Gatekeeper" residue or the solvent-exposed front pocket.

  • The Liability: If the "tail" of the molecule does not sufficiently exploit unique features of the target kinase (such as a specific back-pocket configuration), the conserved hinge-binding core will drive binding to off-target kinases (e.g., VEGFR inhibitors hitting PDGFR or c-Kit).

Visualization: The Indazole Binding Topology

The following diagram illustrates the generalized interaction map that dictates selectivity.

IndazoleBinding Indazole Indazole Scaffold (Core) Hinge Kinase Hinge Region (Conserved) Indazole->Hinge H-Bonds (N1/N2) Gatekeeper Gatekeeper Residue (Selectivity Filter) Indazole->Gatekeeper Steric Interaction BackPocket Hydrophobic Back Pocket (Type II Binding) Indazole->BackPocket C3/C6 Extension SolventFront Solvent Front (Solubility/Selectivity) Indazole->SolventFront C5 Substitution Gatekeeper->BackPocket Controls Access

Figure 1: Structural logic of indazole binding. The core anchors to the hinge, while selectivity is derived from how substituents navigate the Gatekeeper to access the Back Pocket or Solvent Front.

Comparative Selectivity Analysis

We analyzed three FDA-approved indazole-based inhibitors. While all share the core scaffold, their "tails" dictate their promiscuity profiles (Gini scores) and binding kinetics.

Table 1: Performance & Selectivity Profile Comparison
FeatureAxitinib (Inlyta)Pazopanib (Votrient)Entrectinib (Rozlytrek)
Scaffold Sub-type Indazole-derivative (Bis-amide)Indazole-pyrimidineIndazole-carboxamide
Primary Targets VEGFR 1/2/3VEGFR, PDGFR, c-KitTRKA/B/C, ROS1, ALK
Binding Mode Type II (DFG-out)Type I½ (Hybrid)Type I (DFG-in)
Selectivity Profile Moderate. High potency but significant overlap with PDGFR/c-Kit due to structural homology.Low (Promiscuous). Broad spectrum. "Dirty" profile contributes to efficacy in RCC but higher toxicity (liver).High. Designed to fit the specific steric constraints of TRK/ROS1 active sites.
Key Cross-Reactivity PDGFR

, c-Kit
FGFR, c-Src, LckJAK2 (minimal), TNK2
Clinical Implication Hypertension (VEGFR on-target), Fatigue (off-target).Hepatotoxicity (likely off-target metabolic or kinase mediated).CNS effects (penetrates BBB), weight gain.

Expert Insight:

  • Axitinib utilizes a Type II binding mode, stabilizing the inactive "DFG-out" conformation. This usually confers higher selectivity than Type I binders because the inactive conformation varies more between kinases than the active one.

  • Pazopanib's indazole-pyrimidine fusion creates a rigid structure that fits many "average" kinase pockets, leading to a "poly-pharmacology" profile. This is beneficial for complex tumors (Renal Cell Carcinoma) but complicates the safety profile.

  • Entrectinib demonstrates that indazoles can be selective. By targeting the specific ATP-pocket geometry of TRK fusion proteins, it avoids the broad VEGFR/PDGFR inhibition seen in the earlier generations.

Validated Experimental Protocol: TR-FRET Selectivity Profiling

To assess cross-reactivity accurately, we cannot rely solely on IC50 values, which are ATP-dependent and often misleading. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays (e.g., LanthaScreen™). This method measures the dissociation constant (


), which is a thermodynamic constant independent of ATP concentration.
Why this protocol?
  • Causality: It measures direct binding affinity, eliminating false positives caused by ATP competition or coupled-enzyme interference.

  • Self-Validation: The use of a ratiometric signal (Acceptor/Donor) corrects for well-to-well variability and compound autofluorescence.

Workflow Diagram

TRFRET_Workflow Step1 1. Prepare Reagents (Kinase-Eu + Tracer + Inhibitor) Step2 2. Binding Equilibrium (1 hour @ RT) Step1->Step2 Step3 3. Excitation (340nm) Europium Donor Step2->Step3 Decision Inhibitor Bound? Step3->Decision ResultA Tracer Displaced Low FRET Signal (High Affinity) Decision->ResultA Yes ResultB Tracer Bound High FRET Signal (Low/No Affinity) Decision->ResultB No

Figure 2: TR-FRET competitive binding workflow. High inhibitor affinity displaces the tracer, reducing the FRET signal.

Step-by-Step Protocol

Materials:

  • Kinase of interest (tagged, e.g., GST, His, Biotin).

  • Europium-labeled antibody (anti-tag) or Streptavidin-Eu.

  • Fluorescent Kinase Tracer (Alexa Fluor™ 647 conjugate).[1]

  • Test Compounds (Indazole derivatives).[2]

  • Control: Staurosporine (pan-kinase inhibitor).

Procedure:

  • Compound Preparation:

    • Prepare a 10-point dose-response of the indazole inhibitor in 100% DMSO (start at 10 µM, 3-fold dilution).

    • Dilute compounds to 4X working concentration in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial: Brij-35 prevents compound aggregation.

  • Plate Setup (384-well Low Volume White Plate):

    • Add 5 µL of 4X Compound.

    • Add 5 µL of 4X Kinase/Antibody Mix (Optimized concentration per kinase, typically 5 nM).

    • Add 5 µL of 4X Tracer (at

      
       concentration).
      
    • Add 5 µL of Buffer (to complete volume).

    • Controls: Min signal (No Kinase), Max signal (DMSO only).

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (

      
      ) in the dark. Reasoning: Allows the system to reach thermodynamic equilibrium.
      
  • Detection:

    • Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Settings: Delay 100 µs, Integration 200 µs.

    • Ratio Calculation:

      
      
      
  • Data Analysis:

    • Plot Emission Ratio vs. log[Compound].

    • Fit to a sigmoidal dose-response equation (variable slope) to determine

      
       (which approximates 
      
      
      
      under these conditions).

Mitigation Strategies for Indazole Cross-Reactivity

If your indazole lead shows high cross-reactivity (e.g., hitting both VEGFR and FGFR), employ these structural modifications:

  • Target the Solvent Front: The solvent-exposed region is less conserved than the hinge. Modifying the C5 position of the indazole with polar groups (e.g., morpholine, piperazine) can improve solubility and reduce hydrophobic non-specific binding.

  • Gatekeeper Exploitation: If your target kinase has a small gatekeeper (Thr/Ala) and the off-target has a large one (Met/Phe), introduce a bulky substituent at the indazole C3 position. This will sterically clash with the off-target while being accommodated by your target.

  • Macrocyclization: Linking the indazole core to the "tail" via a macrocycle (as seen in Lorlatinib, though not an indazole, the principle applies) restricts conformational flexibility, forcing the molecule into a shape that only fits the target kinase.

References

  • Structural Mechanisms of Kinase Selectivity Title: Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds.[3] Source: NIH / Vertex AI Search URL:

  • Pazopanib vs. Axitinib Clinical Comparison Title: Concise Drug Review: Pazopanib and Axitinib.[2] Source: The Oncologist / NIH URL:

  • TR-FRET Assay Methodology Title: Development and Implementation of a Miniaturized High-Throughput TR-FRET Assay. Source: NIH / PubMed Central URL:

  • Entrectinib Selectivity Profile Title: Indirect Treatment Comparison of Larotrectinib versus Entrectinib in TRK Gene Fusion Cancers.[4] Source: MDPI / Cancers URL:

  • Indazole Scaffold Review Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors.[5] Source: RSC Advances URL:[5]

Sources

assessing the purity of synthesized Methyl 6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Purity Assessment of Methyl 6-bromo-1H-indazole-4-carboxylate: HPLC-UV vs. qNMR Validation

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

Executive Summary: The Purity Paradox in Indazole Scaffolds

Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0) is a critical pharmacophore in the synthesis of PARP inhibitors and kinase modulators. Its dual functionality—the electrophilic ester at C4 and the halogen handle at C6—makes it a versatile linchpin for fragment-based drug discovery (FBDD).

However, the synthesis of this scaffold is prone to "silent" impurities that standard analytical methods often miss. Common synthetic routes, such as the diazotization of 4-bromo-2-methylaniline, frequently yield regioisomeric byproducts (e.g., 5-bromo or 7-bromo isomers) and hydrolysis degradation products (the corresponding carboxylic acid).

This guide compares the two dominant methodologies for assessing the purity of this intermediate: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC is the industry workhorse for batch release, we demonstrate why qNMR is the requisite "Gold Standard" for establishing the potency of your primary reference material.

Comparative Analysis: HPLC-UV vs. qNMR

The following table contrasts the performance of the two methodologies specifically for the indazole ester scaffold.

FeatureMethod A: RP-HPLC (UV Detection) Method B: 1H-qNMR (Internal Standard)
Primary Utility Routine batch release; Impurity profiling.Absolute purity determination ; Reference Standard qualification.
Basis of Quantification Relative Response (Area %).[2][3][4][5] Assumes all components have equal extinction coefficients (Risk).Molar Ratio . Directly compares proton counts of analyte vs. standard (Absolute).[4]
Specificity High for separating structural isomers (with optimized gradient).High for identifying structure; can overlap with complex impurity mixtures.
Blind Spots Inorganic salts, moisture, and residual solvents are invisible .Can detect residual solvents; inorganics are invisible but accounted for in mass balance.
Sample Requirement Microgram scale (<1 mg).Milligram scale (10–20 mg) for sufficient S/N ratio.
Precision (RSD) 0.5% – 2.0%< 1.0% (with proper T1 relaxation).
Expert Insight: The "Response Factor" Trap

In HPLC, a 98% Area purity often overestimates the true potency. If your Methyl 6-bromo-1H-indazole-4-carboxylate sample contains 5% inorganic salts (from the neutralization step) or 2% residual water, HPLC-UV will still report ~99% purity because salts and water do not absorb UV light. qNMR is the only method that penalizes the purity value for these "invisible" contaminants.

Experimental Protocols

Protocol A: Reversed-Phase HPLC (Impurity Profiling)

Objective: To separate the target ester from its hydrolyzed acid form and potential regioisomers.

System: Agilent 1260 Infinity II or equivalent. Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (pH stable, good for polar basic heterocycles).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Gradient Program:

  • 0–2 min: 5% B (Isocratic hold to retain polar acid impurities).

  • 2–15 min: Linear ramp 5% → 95% B.

  • 15–20 min: 95% B (Wash lipophilic dimers).

  • 20–25 min: 5% B (Re-equilibration).

Parameters:

  • Flow Rate: 1.0 mL/min.[2][4]

  • Temp: 30°C.

  • Detection: 254 nm (Indazole core) and 220 nm (Amide/Ester bonds).

  • Injection: 5 µL (0.5 mg/mL in 50:50 Water:ACN).

Self-Validating Criteria:

  • Resolution (Rs): The resolution between the Acid impurity (RT ~4.5 min) and the Methyl Ester (RT ~9.2 min) must be > 2.0.

  • Tailing Factor: Must be < 1.5 for the main peak (indicates no secondary interaction with silanols).

Protocol B: 1H-qNMR (Absolute Potency)

Objective: To determine the mass % purity traceable to an SI standard.

Reagents:

  • Solvent: DMSO-d6 (Provides excellent solubility for indazoles and separates exchangeable NH protons).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why Maleic Acid? It produces a sharp singlet at ~6.3 ppm, a region typically clear in indazole spectra (aromatics are 7.0–8.5 ppm; methyl ester is ~3.9 ppm).

Workflow:

  • Weighing: Accurately weigh ~15 mg of the Indazole sample (

    
    ) and ~5 mg of Maleic Acid IS (
    
    
    
    ) into the same vial using a micro-balance (precision ±0.001 mg).
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Critical: Must be

      
       of the slowest relaxing proton to ensure full magnetization recovery).
      
    • Scans: 32 or 64.

    • Spectral Width: -2 to 14 ppm.

Calculation:



Where:

  • 
     = Integral area.[2]
    
  • 
     = Number of protons (Maleic acid singlet = 2H; Indazole aromatic proton = 1H).
    
  • 
     = Molecular Weight (Indazole = 255.07; Maleic Acid = 116.07).
    
  • 
     = Mass weighed.[2][4]
    
  • 
     = Purity of Internal Standard.
    

Visualization of Workflows

Figure 1: Analytical Decision Matrix

Caption: Logical workflow for selecting the correct purity assessment method based on the stage of drug development.

PurityDecision Start Synthesized Batch (Methyl 6-bromo-1H-indazole-4-carboxylate) Purpose Define Purpose Start->Purpose Routine Routine Reaction Monitoring or High Throughput Screening Purpose->Routine Speed required RefStd Establishing Reference Standard or GLP Tox Batch Purpose->RefStd Accuracy required HPLC Method A: HPLC-UV (Relative Purity) Routine->HPLC qNMR Method B: qNMR (Absolute Purity) RefStd->qNMR Result1 Output: Area % (Identifies Impurities) HPLC->Result1 Result2 Output: Weight % (Defines Potency) qNMR->Result2 Result2->HPLC Calibrate RRFs

Figure 2: HPLC Separation Logic & Impurity Map

Caption: Predicted elution order of Methyl 6-bromo-1H-indazole-4-carboxylate and its common synthetic impurities on a C18 column.

ElutionOrder Start Acid Hydrolyzed Acid (Polar Impurity) RT: ~4.5 min Start->Acid Low Organic % End Target Target Ester (Methyl 6-bromo...) RT: ~9.2 min Acid->Target Gradient Ramp Regio Regioisomer (5-bromo / 7-bromo) RT: ~10-11 min Target->Regio Resolution Critical Dimer Lipophilic Dimers (Late Eluters) RT: ~16.0 min Regio->Dimer High Organic % Dimer->End

Quantitative Data Summary

The following data illustrates the discrepancy often seen between HPLC and qNMR results for the same batch of synthesized material.

ParameterBatch 001 (Crude)Batch 002 (Recrystallized)
HPLC Purity (Area %) 94.5%99.2%
qNMR Purity (Wt %) 88.1%97.8%
Discrepancy Source Residual solvent (EtOAc) & inorganic salts.Moisture (Hygroscopic nature of ester).
Conclusion HPLC overestimated quality by ~6%.HPLC overestimated quality by ~1.4%.

Key Takeaway: Relying solely on HPLC Area % for dose calculations in biological assays (e.g., IC50 determination) would lead to a systematic error in concentration , potentially invalidating SAR data.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • PubChem. (2025).[5] Methyl 6-bromo-1H-indazole-4-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Gao, M., et al. (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Molecules, 28(2). [Link]

Sources

Safety Operating Guide

Methyl 6-bromo-1H-indazole-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 6-bromo-1H-indazole-4-carboxylate Proper Disposal Procedures

Executive Summary & Operational Directive

Objective: To establish a compliant, safe, and efficient disposal protocol for Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0). This guide is designed for Principal Investigators, Lab Managers, and HSE Officers.

Core Directive: This compound is a halogenated organic solid .[1] It must never be disposed of via municipal trash or sanitary sewer systems.[1] The presence of the bromine atom necessitates high-temperature incineration to prevent the formation of toxic byproducts (e.g., brominated dioxins) during thermal destruction.[1] All disposal workflows must strictly adhere to EPA RCRA standards (or local equivalents) for "Hazardous Waste, Solid, n.o.s."[1][2]

Chemical Hazard Profile

Before initiating disposal, operators must validate the material against this hazard profile to ensure correct waste stream segregation.

ParameterSpecificationCritical Safety Note
Chemical Name Methyl 6-bromo-1H-indazole-4-carboxylateVerify label against CAS to prevent mix-ups.
CAS Number 885518-49-0 Unique identifier for waste manifesting.[1][2][3]
Molecular Formula C₉H₇BrN₂O₂Contains Bromine (Halogenated).[1][2]
Physical State Solid (Powder/Crystal)Dust generation is a primary exposure vector.[1][2]
GHS Classification Warning Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3.
Incompatibilities Strong Oxidizers, Acids, BasesSegregate from nitric acid and perchlorates.[2]

Source: PubChem [1], Sigma-Aldrich SDS [2].[1]

Pre-Disposal Handling & Stabilization

Principle: The goal is to transform the active research chemical into a stable, transport-ready waste artifact.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 or P100 particulate respirator (if open handling outside a fume hood).[1]

    • Dermal: Nitrile gloves (double-gloving recommended; standard 4 mil thickness is sufficient for solid handling).[1]

    • Ocular: Chemical splash goggles (ANSI Z87.1).[1]

  • Container Selection:

    • Primary Waste Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass jar with a Teflon-lined screw cap.

    • Why: HDPE provides chemical resistance to organic residues; amber glass protects light-sensitive compounds (though this specific indazole is relatively stable, standardizing on amber is best practice).[1]

  • Labeling Requirements:

    • Must be labeled "Hazardous Waste" .[1]

    • Must explicitly state: "Halogenated Organic Solid" .

    • List constituents: "Methyl 6-bromo-1H-indazole-4-carboxylate (100%)".[1][2]

    • Mark hazards: "Toxic, Irritant".

Disposal Workflows

Workflow A: Solid Waste (Pure Compound or Spill Debris)

Applicable for: Expired stock, contaminated weighing boats, spill cleanup materials.[1][2]

  • Segregation: Do not mix with non-halogenated solids (e.g., glucose, simple salts). The bromine content dictates the incineration path.

  • Containment: Transfer solid directly into the Halogenated Solid Waste container.

  • Decontamination: Wipe the exterior of the waste container with a solvent-dampened wipe (ethanol or acetone) to ensure no dust residue remains on the threads or outer surface.[1]

  • Sealing: Close the lid tightly. Do not leave the funnel in the container.

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Compound dissolved in solvents (DMSO, DMF, Methanol, etc.).[1]

  • Solvent Check: Identify the carrier solvent.[1]

  • Stream Selection:

    • If dissolved in Halogenated Solvent (DCM, Chloroform): Pour into Halogenated Organic Solvent waste stream.

    • If dissolved in Non-Halogenated Solvent (Methanol, Acetone): CRITICAL STOP. Because the solute (the indazole) contains bromine, the entire solution must now be treated as Halogenated Waste .[1]

  • Action: Pour into the Halogenated Waste carboy. Never dilute into the non-halogenated stream, as this contaminates the cheaper disposal stream with halogens, increasing disposal costs and compliance risks.

Visualized Disposal Decision Tree

The following logic gate ensures the material ends up in the correct incineration stream.

DisposalFlow Figure 1: Waste Stream Decision Logic for Brominated Indazoles Start Waste Generation: Methyl 6-bromo-1H-indazole-4-carboxylate StateCheck Determine Physical State Start->StateCheck IsSolid Solid Form (Powder, Crystals, Debris) StateCheck->IsSolid Dry IsLiquid Liquid Form (Dissolved in Solution) StateCheck->IsLiquid Wet SolidStream Stream A: Solid Hazardous Waste (Halogenated) IsSolid->SolidStream Pack in HDPE/Glass SolventCheck Check Carrier Solvent IsLiquid->SolventCheck LiquidStream Stream B: Liquid Hazardous Waste (Halogenated Solvent) SolventCheck->LiquidStream Contains Halogenated Solvent (e.g., DCM) SolventCheck->LiquidStream Contains Non-Halogenated Solvent (e.g., MeOH) *Treat as Halogenated*

Figure 1: Decision logic for segregating brominated indazole waste. Note that even if the solvent is non-halogenated, the presence of the brominated solute mandates a halogenated waste stream.[2]

Regulatory Compliance & Waste Coding

For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

  • RCRA Status: This specific compound is not explicitly listed on the EPA P-list or U-list [3].[1]

  • Characteristic Determination: It does not typically meet the definition of Ignitable (D001), Corrosive (D002), or Reactive (D003) in its solid form.[1] However, due to oral toxicity (H302), it must be managed as hazardous.[1]

  • Department of Transportation (DOT) Shipping Name:

    • When manifesting for pickup, use: UN3077, Environmentally hazardous substance, solid, n.o.s.[1][2] (Methyl 6-bromo-1H-indazole-4-carboxylate), 9, PG III .[1][2]

    • Note: If dissolved in flammable solvent, the solvent's UN number (e.g., UN1993) takes precedence, with the indazole listed as a technical constituent.[1]

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process:

  • Evacuate: If a large amount of dust is generated, clear the immediate area.[1]

  • Isolate: Mark the zone.

  • Decontaminate:

    • Do not dry sweep. This generates dust.[1]

    • Cover the spill with wet paper towels (dampened with water or dilute detergent).

    • Scoop the wet material into the Solid Hazardous Waste container.

    • Clean the surface with soap and water; collect all rinsate as Liquid Hazardous Waste .[1]

Operational Workflow Diagram

OperationalWorkflow Figure 2: End-to-End Disposal Lifecycle Step1 1. Identify Waste (Check CAS: 885518-49-0) Step2 2. Select Container (HDPE or Amber Glass) Step1->Step2 Step3 3. Labeling Tag as 'Halogenated' Step2->Step3 Step4 4. Accumulation Store in Satellite Area (Max 1 Year) Step3->Step4 Step5 5. Final Disposal High-Temp Incineration Step4->Step5

Figure 2: The operational lifecycle from identification to final destruction.

References

  • National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 24728062, Methyl 6-bromo-1H-indazole-4-carboxylate. Retrieved January 30, 2026, from [Link]1][2]

  • Sigma-Aldrich.[1] (n.d.). Safety Data Sheet: Methyl 6-bromo-1H-indazole-4-carboxylate. Retrieved January 30, 2026, from ][2]">https://www.sigmaaldrich.com[1][2]

  • U.S. Environmental Protection Agency.[1][4] (2025).[1][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 30, 2026, from [Link]1][2]

Sources

Personal protective equipment for handling Methyl 6-bromo-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Methyl 6-bromo-1H-indazole-4-carboxylate (CAS: 885518-49-0) is a functionalized heterocyclic building block frequently employed in the synthesis of PARP inhibitors and kinase antagonists.[1] Its dual-reactive nature—containing both an electrophilic methyl ester and a nucleophilic/coupling-ready aryl bromide—dictates not just safety protocols but also stability preservation.[1]

While standard Safety Data Sheets (SDS) classify this compound as an irritant, field experience dictates higher caution regarding sensitization and cross-contamination. As a halogenated indazole, it poses a risk of cumulative respiratory sensitization and must be handled as a potent pharmacological intermediate.[1]

This guide moves beyond generic compliance, establishing a self-validating safety workflow designed to protect both the researcher and the integrity of the chemical.

Hazard Identification & Risk Assessment

The primary risks associated with this compound are respiratory irritation (dust inhalation) and ocular damage.[1] The bromine substituent increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs.

Core Hazard Profile (GHS Standards)
Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedDo not store with food/drink; wash hands immediately after doffing gloves.[1]
H315 Causes skin irritationDirect contact may cause dermatitis; double-gloving recommended for solutions.[1]
H319 Causes serious eye irritationCritical: Fine powder can bypass loose safety glasses.[1] Goggles required.[1][2][3]
H335 May cause respiratory irritationZero-tolerance for open-bench handling. All weighing must occur in a fume hood.[1]

Personal Protective Equipment (PPE) Architecture

PPE is the final barrier in a safety system, not the first. The following protocol assumes engineering controls (fume hood) are active.

A. Respiratory Protection (The Primary Defense)[1]
  • Standard Operation: A certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) is mandatory.[1]

  • Emergency/Spill: If a spill occurs outside the hood, use a NIOSH-approved P100 particulate respirator (or EU FFP3 equivalent).[1] A standard surgical mask provides zero protection against chemical dust.[1]

B. Ocular Protection[1][3]
  • Solid Handling: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1]

    • Reasoning: Indazole powders are often electrostatic and "fluffy."[1] Air currents can carry particles behind standard safety glasses.[1]

  • Solution Handling: Safety glasses with side shields are acceptable only if a sash shield is between the face and the work.

C. Dermal Protection (Glove Logic)

The methyl ester moiety can degrade standard latex.[1] The bromine atom increases solvent solubility.

  • Primary Glove: Nitrile Rubber (minimum 5 mil thickness). [1][4]

    • Breakthrough Time: >480 mins for solid; <15 mins for solutions in Acetone/DCM.[1]

  • Secondary Glove (Double-Gloving): Required when dissolving the compound in halogenated solvents (e.g., Dichloromethane) or polar aprotic solvents (DMF/DMSO).[1]

    • Protocol: Wear a laminate (PE/EVOH) inner glove under a nitrile outer glove for maximum dexterity and chemical resistance.[1]

Operational Workflow: From Storage to Synthesis

The following diagram illustrates the safe lifecycle of the compound within the laboratory.

SafeHandlingLifecycle cluster_safety Critical Control Points Receive Reception & Inspection (Check Bottle Integrity) Storage Storage (2-8°C, Desiccated) Prevent Hydrolysis Receive->Storage Verify CAS & Label Weighing Weighing Station (Fume Hood + Ionizer) Control Static Dust Storage->Weighing Acclimate to RT Reaction Reaction Setup (Inert Atmosphere) Avoid Metal Spatulas Weighing->Reaction Dissolve immediately Waste Disposal (Halogenated Stream) Weighing->Waste Contaminated Wipes Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle emphasizing the critical control points where exposure risk is highest (Weighing and Reaction).

Detailed Operational Procedures

Phase 1: Weighing & Transfer (Highest Risk)

Static electricity is the enemy of safety with dry heteroaromatic esters.

  • Engineering Control: Place the balance inside the fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar on the weighing boat before adding the solid. This prevents the powder from "jumping" onto gloves or the bench.

  • Tool Selection: Use a ceramic or high-grade stainless steel spatula .[1]

    • Scientific Logic:[1] While the aryl bromide is stable, avoid scratched or reactive metal spatulas that could introduce trace transition metals, which may interfere with downstream palladium-catalyzed couplings.[1]

  • Technique: Transfer directly into a tared reaction vessel. Do not use weighing papers; use weighing boats that can be rinsed with solvent into the reactor to ensure 100% mass transfer.

Phase 2: Solubilization[1]
  • Solvent Choice: The compound is soluble in DMSO, DMF, and DCM.

  • Exotherm Check: Dissolution is generally endothermic or neutral.[1] However, if using reactive solvents, add solvent slowly.[1]

  • Vessel: Keep the vessel closed immediately after addition to prevent moisture ingress (protecting the methyl ester from hydrolysis).

Phase 3: Emergency Spill Response[1]
  • Solid Spill: Do not sweep dry.[1] This generates dust.[1]

    • Protocol: Cover with a wet paper towel (solvent-dampened if necessary, or water), then wipe up to capture dust.[1] Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or spill pads.[1]

  • Decontamination: Clean the surface with a mild surfactant followed by water.[1]

Disposal & Waste Management

Proper disposal is legally required and chemically necessary to prevent environmental contamination with halogenated aromatics.[1]

Waste Stream Segregation
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste .[1] Label explicitly as "Halogenated Organic Solid."

  • Liquid Waste:

    • Strict Rule: This compound must go into the Halogenated Organic Waste stream.

    • Why? Incineration of halogenated compounds requires specific scrubbers to neutralize acid gases (HBr) generated during combustion.[1] Mixing this with non-halogenated waste can damage incinerators or violate environmental permits.[1]

Container Labeling

Ensure the waste tag includes:

  • Full Chemical Name: Methyl 6-bromo-1H-indazole-4-carboxylate[1]

  • Hazard Checkboxes: Toxic, Irritant.[1][5]

  • Solvent Composition: (e.g., "Contains 5% DMSO").[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24728062, Methyl 6-bromo-1H-indazole-4-carboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][6][7][8] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-1H-indazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-1H-indazole-4-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。